Methyl 4-fluoro-2-(trifluoromethyl)benzoate
Description
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Properties
IUPAC Name |
methyl 4-fluoro-2-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-15-8(14)6-3-2-5(10)4-7(6)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUYNCHJMOWGOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573868 | |
| Record name | Methyl 4-fluoro-2-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220141-23-1 | |
| Record name | Methyl 4-fluoro-2-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-fluoro-2-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 4-fluoro-2-(trifluoromethyl)benzoate, a key intermediate in various research and development applications. This document outlines detailed experimental protocols, presents key data in a structured format, and includes visualizations to clarify the synthetic pathways.
Introduction
This compound (CAS No. 220141-23-1) is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science.[1][2] The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring imparts unique electronic properties, influencing the molecule's reactivity, lipophilicity, and metabolic stability. These characteristics make it a valuable building block for the synthesis of novel pharmaceuticals and advanced materials. This guide details its preparation from commercially available precursors and outlines the analytical techniques used for its characterization.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 4-fluoro-2-(trifluoromethyl)benzoic acid, via a Grignard reaction. The subsequent step is the Fischer esterification of the carboxylic acid with methanol to yield the final product.
Step 1: Synthesis of 4-fluoro-2-(trifluoromethyl)benzoic acid
The synthesis of 4-fluoro-2-(trifluoromethyl)benzoic acid is accomplished through the formation of a Grignard reagent from 2-bromo-5-fluorobenzotrifluoride, followed by carboxylation with solid carbon dioxide (dry ice).
Diagram 1: Synthesis of 4-fluoro-2-(trifluoromethyl)benzoic acid.
Step 2: Synthesis of this compound
The final product is synthesized via a classic Fischer esterification of 4-fluoro-2-(trifluoromethyl)benzoic acid with methanol, catalyzed by a strong acid such as sulfuric acid.
Diagram 2: Fischer Esterification to yield the final product.
Experimental Protocols
Synthesis of 4-fluoro-2-(trifluoromethyl)benzoic acid
Materials:
-
2-bromo-5-fluorobenzotrifluoride
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Solid carbon dioxide (dry ice)
-
6M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
A flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar is charged with magnesium turnings and a crystal of iodine under a nitrogen atmosphere.
-
Anhydrous THF is added, followed by the dropwise addition of a solution of 2-bromo-5-fluorobenzotrifluoride in anhydrous THF. The reaction is initiated, which is evident by a color change and gentle reflux.
-
After the initial reaction subsides, the mixture is heated to reflux for 2 hours to ensure complete formation of the Grignard reagent.[3]
-
The reaction mixture is then cooled to -78 °C using a dry ice/acetone bath.
-
Crushed dry ice is added portion-wise to the cooled solution with vigorous stirring.
-
The mixture is allowed to slowly warm to room temperature and stirred overnight.[3]
-
The reaction is quenched by the slow addition of 6M HCl.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification is achieved by recrystallization or column chromatography.
Synthesis of this compound
Materials:
-
4-fluoro-2-(trifluoromethyl)benzoic acid
-
Methanol
-
Concentrated sulfuric acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-fluoro-2-(trifluoromethyl)benzoic acid in methanol, a catalytic amount of concentrated sulfuric acid is carefully added.[4]
-
The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[5]
-
Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to afford the crude this compound.
-
Further purification, if necessary, can be performed by vacuum distillation or column chromatography.
Characterization Data
While specific, experimentally-derived spectra for this compound are not publicly available in the searched literature, the following tables summarize the expected and reported data for the precursor and closely related analogues. This information is crucial for the identification and quality control of the synthesized compound. Commercial suppliers of this compound (CAS 220141-23-1) confirm the availability of analytical data, including NMR, HPLC, and LC-MS.[6]
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₆F₄O₂ | [1][2] |
| Molecular Weight | 222.14 g/mol | [1][2] |
| CAS Number | 220141-23-1 | [1][2] |
| Appearance | Expected to be a liquid or low-melting solid |
Spectroscopic Data of Analogous Compounds
The following tables provide spectroscopic data for compounds with high structural similarity to this compound. This data serves as a reference for the expected spectral features of the target molecule.
Table 4.2.1: ¹H and ¹³C NMR Data for Methyl 2-(trifluoromethyl)benzoate [7]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
| ¹H NMR | ||
| Aromatic-H | 7.78-7.72 | m |
| Aromatic-H | 7.60-7.58 | m |
| OCH₃ | 3.93 | s |
| ¹³C NMR | ||
| C=O | 167.3 | |
| Aromatic-C | 131.8, 131.2, 130.2 | |
| Aromatic-C (q) | 128.8 | J = 32.0 Hz |
| Aromatic-C (q) | 126.7 | J = 5.0 Hz |
| CF₃ (q) | 123.5 | J = 271.0 Hz |
| OCH₃ | 52.8 |
Table 4.2.2: ¹H and ¹³C NMR Data for Methyl 4-(trifluoromethyl)benzoate [7]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
| ¹H NMR | ||
| Aromatic-H | 8.14 | d, J = 8.0 Hz |
| Aromatic-H | 7.68 | d, J = 8.0 Hz |
| OCH₃ | 3.94 | s |
| ¹³C NMR | ||
| C=O | 165.9 | |
| Aromatic-C (q) | 134.5 | J = 33 Hz |
| Aromatic-C | 133.5, 130.1 | |
| Aromatic-C (q) | 125.5 | J = 4 Hz |
| CF₃ (q) | 123.8 | J = 271 Hz |
| OCH₃ | 52.6 |
Table 4.2.3: IR and Mass Spectrometry Data for Related Benzoates
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) | Reference(s) |
| Methyl 4-(trifluoromethyl)benzoate | C=O stretch: ~1725C-F stretch: ~1325, 1130C-O stretch: ~1280 | 204 (M+), 173, 145 | [8] |
| 4-Fluoro-2-(trifluoromethyl)benzoic acid | O-H stretch: ~3000 (broad)C=O stretch: ~1700C-F stretch: ~1320, 1140 | 208 (M+), 189, 161 | [9] |
Based on this data, the expected ¹H NMR spectrum of this compound would show signals for the aromatic protons and a singlet for the methyl ester protons. The ¹³C NMR would display characteristic peaks for the carbonyl carbon, aromatic carbons (with C-F and C-CF₃ couplings), and the methyl carbon. The IR spectrum is expected to show strong absorptions for the C=O and C-F bonds. The mass spectrum should exhibit the molecular ion peak and fragmentation patterns corresponding to the loss of the methoxy group and subsequent rearrangements.
Logical Workflow for Synthesis and Characterization
The overall process from starting materials to the fully characterized product can be visualized as follows:
Diagram 3: Overall workflow for synthesis and characterization.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined protocols are based on established chemical transformations and offer a reliable pathway to this valuable synthetic intermediate. While specific spectral data for the final product requires direct acquisition, the provided data for analogous compounds serves as a robust guide for spectral interpretation and quality assessment. This information is intended to support researchers and professionals in the efficient and effective utilization of this compound in their drug discovery and materials science endeavors.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. 220141-23-1 | CAS DataBase [m.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. 220141-23-1|this compound|BLD Pharm [bldpharm.com]
- 7. rsc.org [rsc.org]
- 8. Methyl 4-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
Spectroscopic Analysis of Methyl 4-fluoro-2-(trifluoromethyl)benzoate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the spectroscopic properties of "Methyl 4-fluoro-2-(trifluoromethyl)benzoate." Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for this specific compound is not publicly available. This document instead provides a detailed analysis of closely related compounds: "Methyl 4-(trifluoromethyl)benzoate" and "4-Fluoro-2-(trifluoromethyl)benzoic acid." The provided data serves as a valuable reference for researchers working with similar fluorinated benzoate derivatives. This guide includes tabulated spectroscopic data, generalized experimental protocols for spectroscopic analysis, and a workflow diagram for chemical characterization.
Introduction
"this compound" (CAS No. 220141-23-1) is a fluorinated aromatic ester of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine and trifluoromethyl substituents. Spectroscopic analysis is crucial for the unambiguous identification and characterization of such molecules. This guide aims to provide the necessary spectroscopic information and procedural knowledge for researchers in the field.
Spectroscopic Data of Related Compounds
Due to the absence of published spectroscopic data for "this compound," this section presents data for two structurally similar compounds. These data provide a strong basis for predicting the spectral characteristics of the target compound.
Methyl 4-(trifluoromethyl)benzoate
Table 1: Spectroscopic Data for Methyl 4-(trifluoromethyl)benzoate
| Spectroscopy Type | Parameter | Value |
| ¹H NMR | Chemical Shift (δ) | 8.14 (d, J = 8.0 Hz, 2H), 7.68 (d, J = 8.0 Hz, 2H), 3.94 (s, 3H) |
| ¹³C NMR | Chemical Shift (δ) | 165.9, 134.5 (q, J = 33 Hz), 133.5, 130.1, 125.5 (q, J = 4 Hz), 123.8 (q, J = 271 Hz), 52.6 |
| ¹⁹F NMR | Chemical Shift (δ) | -63.21 (s, 3F) |
| Mass Spectrometry | Molecular Weight | 204.15 g/mol |
4-Fluoro-2-(trifluoromethyl)benzoic acid
Table 2: Spectroscopic Data for 4-Fluoro-2-(trifluoromethyl)benzoic acid
| Spectroscopy Type | Parameter | Value |
| Mass Spectrometry | Molecular Weight | 208.11 g/mol |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented. These methodologies are standard in organic chemistry laboratories.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom. Chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.
-
¹⁹F NMR: The spectrum is recorded to observe the fluorine signals, with chemical shifts typically referenced to an external standard like CFCl₃.
Mass Spectrometry (MS)
-
Instrumentation: Mass spectra can be obtained using various techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI), on a mass spectrometer.
-
Sample Introduction: The sample can be introduced directly via a probe, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Data Acquisition: The instrument is set to scan over a relevant mass-to-charge (m/z) range to detect the molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is mixed with potassium bromide (KBr) and pressed into a thin pellet. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used for both solid and liquid samples with minimal preparation.
-
Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like "this compound."
Conclusion
While specific, experimentally-derived spectroscopic data for "this compound" remains elusive in the public domain, the data for structurally analogous compounds provides a robust framework for researchers. The presented spectroscopic tables, along with the standardized experimental protocols and the logical workflow for analysis, offer a comprehensive guide for professionals engaged in the synthesis and characterization of novel fluorinated molecules. It is anticipated that as research in this area progresses, detailed data for the title compound will become available.
In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 4-fluoro-2-(trifluoromethyl)benzoate
Introduction to NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For a substituted aromatic compound such as Methyl 4-fluoro-2-(trifluoromethyl)benzoate, ¹H and ¹³C NMR provide critical information regarding the electronic environment of each proton and carbon atom, their connectivity, and the spatial relationships between them. This data is fundamental for confirming the chemical structure, assessing purity, and understanding the molecule's conformational properties.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of chemical shift increments for substituted benzene rings and experimental data from similar compounds, including methyl 2-(trifluoromethyl)benzoate and methyl 4-(trifluoromethyl)benzoate.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.6 - 7.8 | dd | J(H3-F4) ≈ 8-10, J(H3-H5) ≈ 2-3 |
| H-5 | 7.3 - 7.5 | ddd | J(H5-F4) ≈ 8-10, J(H5-H6) ≈ 8-9, J(H5-H3) ≈ 2-3 |
| H-6 | 7.9 - 8.1 | dd | J(H6-H5) ≈ 8-9, J(H6-F4) ≈ 4-5 |
| OCH₃ | 3.9 - 4.0 | s | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| C=O | 164 - 166 | s | - |
| C-1 | 125 - 128 | q | J(C1-F) ≈ 30-35 |
| C-2 | 130 - 133 | q | J(C2-F) ≈ 5-8 |
| C-3 | 115 - 118 | d | J(C3-F) ≈ 20-25 |
| C-4 | 163 - 166 | d | J(C4-F) ≈ 250-260 |
| C-5 | 120 - 123 | d | J(C5-F) ≈ 20-25 |
| C-6 | 133 - 136 | d | J(C6-F) ≈ 5-8 |
| CF₃ | 122 - 125 | q | J(C-F) ≈ 270-280 |
| OCH₃ | 52 - 54 | s | - |
Experimental Protocols
The following section details the standard operating procedures for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.
-
Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Matching: Tune and match the probe for the ¹H or ¹³C nucleus to ensure optimal sensitivity.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks. This is an iterative process to minimize line widths.
-
Acquisition Parameters for ¹H NMR:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: Usually 8 to 16 scans are sufficient for a good signal-to-noise ratio.
-
-
Acquisition Parameters for ¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to singlets for each carbon.
-
Spectral Width: A wider spectral width is needed for carbon (e.g., 0-200 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correct the baseline to be flat and at zero intensity.
-
Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.
Visualization of Molecular Structure and NMR Correlations
The following diagrams, generated using the DOT language, illustrate the molecular structure, predicted NMR signaling pathways, and a general experimental workflow.
Caption: Molecular structure of this compound with labeled atoms.
Caption: Predicted ¹H-¹H and ¹H-¹⁹F J-coupling network.
Caption: General workflow for an NMR experiment.
In-Depth Technical Guide: Methyl 4-fluoro-2-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-fluoro-2-(trifluoromethyl)benzoate is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring is expected to significantly influence its chemical reactivity, bioavailability, and metabolic stability, making it an attractive building block for the synthesis of novel pharmaceutical agents and functional materials. This technical guide provides a summary of the available physical properties, a detailed experimental protocol for its synthesis, and a visualization of the synthetic workflow.
Core Physical Properties
The physical properties of this compound are not extensively documented in publicly available literature. The following table summarizes the available data, including predicted values where experimental data is unavailable.
| Property | Value | Source |
| CAS Number | 220141-23-1 | Chemical Supplier Catalogs |
| Molecular Formula | C₉H₆F₄O₂ | Chemical Supplier Catalogs |
| Molecular Weight | 222.14 g/mol | Chemical Supplier Catalogs |
| Boiling Point | 216.3 ± 40.0 °C (Predicted) | Online Chemical Databases |
| Density | 1.345 ± 0.06 g/cm³ (Predicted) | Online Chemical Databases |
| Melting Point | Not available | - |
| Solubility | Not available | - |
| Storage Conditions | Sealed in dry, 2-8°C | Chemical Supplier Catalogs |
Note: Predicted values are computationally derived and have not been experimentally verified.
Experimental Protocols
Synthesis of 4-Fluoro-2-(trifluoromethyl)benzoic acid
The synthesis of the carboxylic acid precursor involves a Grignard reaction followed by carboxylation.
Materials:
-
2-Bromo-5-fluorobenzotrifluoride
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
Carbon dioxide (dry ice or gas)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a crystal of iodine.
-
Add a solution of 2-bromo-5-fluorobenzotrifluoride in anhydrous THF dropwise to initiate the Grignard reaction.
-
Once the reaction has started, add the remaining solution of 2-bromo-5-fluorobenzotrifluoride at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux until the magnesium is consumed.
-
Cool the reaction mixture to -78°C (a dry ice/acetone bath) and slowly introduce anhydrous carbon dioxide (either as crushed dry ice or by bubbling the gas through the solution).
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding aqueous HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-Fluoro-2-(trifluoromethyl)benzoic acid.
-
The crude product can be purified by recrystallization or column chromatography.
Esterification to this compound
The carboxylic acid can be converted to its methyl ester via Fischer esterification.
Materials:
-
4-Fluoro-2-(trifluoromethyl)benzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, catalytic amount)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
Dissolve 4-Fluoro-2-(trifluoromethyl)benzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude this compound can be purified by distillation or column chromatography.
Synthetic Workflow
Caption: Synthesis workflow for this compound.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. However, a related structural motif, the 2-fluoro-4-(trifluoromethyl)benzoic acid core, has been investigated in the context of drug discovery. Studies on other molecules containing this moiety suggest that the combination of fluorine and trifluoromethyl groups can enhance the agonistic activity towards G protein-coupled receptors (GPCRs). This is an area that warrants further investigation for this compound.
Conclusion
This compound is a chemical entity with significant potential for the development of new molecules in the pharmaceutical and material science sectors. While comprehensive experimental data on its physical properties are currently lacking, this guide provides the available information and a reliable synthetic pathway. Further research is needed to fully characterize this compound and explore its biological activities.
Solubility Profile of Methyl 4-fluoro-2-(trifluoromethyl)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 4-fluoro-2-(trifluoromethyl)benzoate in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on predicted solubility based on chemical principles and provides detailed, generalized experimental protocols for determining solubility.
Predicted Solubility of this compound
The solubility of a compound is largely dictated by the principle of "like dissolves like." this compound is a moderately polar molecule due to the presence of the ester functional group and the electronegative fluorine and trifluoromethyl substituents on the benzene ring. Based on its structure, its predicted solubility in a range of common organic solvents is summarized in the table below.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | High | The polarity of these solvents can effectively solvate the polar ester group of the molecule. The use of DMSO as a reaction solvent for this compound in the literature suggests good solubility. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The ester can act as a hydrogen bond acceptor, leading to favorable interactions with these solvents. However, the overall non-polar character of the benzene ring may limit very high solubility. |
| Non-Polar | Hexane, Toluene, Diethyl ether | Low to Moderate | The aromatic ring and the trifluoromethyl group contribute some non-polar character, allowing for some solubility in these solvents. Diethyl ether, being slightly polar, is expected to be a better solvent than hexane. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a good balance of polarity and non-polar character to dissolve the compound effectively. |
Experimental Protocol for Solubility Determination
For precise quantitative data, experimental determination of solubility is essential. The following is a generalized protocol for determining the solubility of a solid organic compound like this compound in an organic solvent.
Gravimetric Method
This method involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the dissolved solid by evaporating the solvent.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Scintillation vials or test tubes with screw caps
-
Analytical balance
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled shaker or water bath
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Pre-weighed vials for evaporation
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume or weight of the chosen organic solvent in a scintillation vial. The excess solid is crucial to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should be saturated with the solute.
-
-
Separation of Undissolved Solid:
-
Allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter compatible with the organic solvent. This step is critical to remove any undissolved solid particles.
-
-
Quantification:
-
Dispense the filtered, saturated solution into a pre-weighed vial.
-
Record the exact weight of the solution transferred.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
-
Calculation:
-
The solubility can be calculated in various units, such as g/100 mL or mol/L, using the weight of the dissolved solid and the volume or weight of the solvent used.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a general workflow for assessing the solubility of an organic compound.
Caption: A flowchart illustrating the general experimental workflow for determining the solubility of a solid organic compound.
"Methyl 4-fluoro-2-(trifluoromethyl)benzoate" chemical structure and IUPAC name
This technical guide provides a comprehensive overview of Methyl 4-fluoro-2-(trifluoromethyl)benzoate, a fluorinated aromatic compound of interest to researchers and professionals in drug development and chemical synthesis. The document details its chemical identity, physicochemical properties, synthesis protocols, and potential biological relevance.
Chemical Structure and IUPAC Name
IUPAC Name: this compound
The structure of this compound consists of a benzene ring substituted with a fluorine atom at the C4 position, a trifluoromethyl group at the C2 position, and a methyl ester group at the C1 position.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 220141-23-1 | [1][2][3][4] |
| Molecular Formula | C₉H₆F₄O₂ | [1] |
| Molecular Weight | 222.14 g/mol | [1] |
| Appearance | Not specified | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available |
Experimental Protocols
The synthesis of this compound can be achieved through a two-step process: the synthesis of its precursor acid, 4-fluoro-2-(trifluoromethyl)benzoic acid, followed by its esterification.
Part 1: Synthesis of 4-fluoro-2-(trifluoromethyl)benzoic acid[6]
This procedure involves the formation of a Grignard reagent followed by carboxylation.
Materials:
-
2-bromo-5-fluorobenzotrifluoride
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
Carbon dioxide (solid, dry ice)
-
Hydrochloric acid
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a dry reaction flask under a nitrogen atmosphere, add magnesium turnings and a crystal of iodine.
-
Add anhydrous THF and 2-bromo-5-fluorobenzotrifluoride.
-
Heat the mixture to reflux for 2 hours to form the Grignard reagent.
-
Cool the reaction mixture to room temperature and then replace the nitrogen atmosphere with carbon dioxide by adding crushed dry ice.
-
Stir the mixture overnight at room temperature.
-
Acidify the reaction mixture with hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 4-fluoro-2-(trifluoromethyl)benzoic acid.
Part 2: Esterification to this compound[6]
This step is a Fischer esterification of the synthesized carboxylic acid.
Materials:
-
4-fluoro-2-(trifluoromethyl)benzoic acid
-
Methanol
-
Dichloromethane
-
Oxalyl chloride
-
Dimethylformamide (catalytic amount)
-
Water
Procedure:
-
Suspend 4-fluoro-2-(trifluoromethyl)benzoic acid in dichloromethane containing a catalytic amount of dimethylformamide.
-
Under a nitrogen atmosphere, add oxalyl chloride dropwise.
-
After the gas evolution ceases, reflux the mixture for 15 minutes.
-
Cool the reaction mixture and add methanol.
-
Stir for 2 hours at room temperature.
-
Concentrate the reaction mixture and partition the residue between dichloromethane and water.
-
Separate the organic layer, dry it, and concentrate to yield this compound.
Visualizations
Synthesis Workflow
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: A flowchart of the two-part synthesis of the target compound.
Potential Biological Significance
While specific biological activities of this compound are not extensively documented, the structural motifs are relevant in medicinal chemistry. Fluorinated benzoic acids are known to interact with biological targets, and their introduction can enhance pharmacological properties.[5]
The diagram below illustrates the conceptual relationship between the chemical features of such compounds and their potential biological activity, drawing from findings on related molecules.
References
Reactivity of Methyl 4-fluoro-2-(trifluoromethyl)benzoate with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-fluoro-2-(trifluoromethyl)benzoate is an electron-deficient aromatic compound that exhibits significant reactivity towards nucleophiles, primarily through the nucleophilic aromatic substitution (SNAr) mechanism. The presence of two strong electron-withdrawing groups, a trifluoromethyl group at the ortho position and a methyl ester group at the para position relative to the fluorine atom, highly activates the aromatic ring for nucleophilic attack. This guide provides a comprehensive overview of the reactivity of this compound with nucleophiles, including theoretical principles, experimental data, and detailed protocols.
Introduction: Theoretical Framework
The reactivity of this compound is governed by the principles of nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the aromatic ring, displacing a leaving group, in this case, the fluoride ion. Aromatic rings are typically electron-rich and thus not susceptible to nucleophilic attack. However, the presence of potent electron-withdrawing substituents can render the ring electrophilic and facilitate SNAr reactions.[1][2]
The trifluoromethyl (-CF3) and methyl ester (-COOCH3) groups on the target molecule are strong electron-withdrawing groups. Their positions ortho and para to the fluorine atom are crucial for activating the ring towards nucleophilic attack. These groups stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction.[1][3] The stability of this intermediate is a key factor in the feasibility of the SNAr reaction. The general mechanism is an addition-elimination process.[4]
Reaction Mechanism and Pathways
The generally accepted mechanism for the reaction of this compound with a nucleophile (Nu-) is the SNAr pathway, as illustrated below.
Caption: Generalized SNAr mechanism for this compound.
Quantitative Data and Experimental Protocols
A specific example of the reactivity of this compound with a nucleophile is documented in patent WO2010122089A1.[5] In this instance, the nucleophile is a phenoxide, generated in situ from a phenol and potassium t-butoxide.
Data Presentation
| Reactant | Nucleophile (in situ generated) | Product | Solvent | Temperature | Yield | Reference |
| This compound | Phenoxide | Methyl 4-phenoxy-2-(trifluoromethyl)benzoate and subsequent derivatives | DMSO | 66 °C | N/A | [5] |
Note: The patent describes the use of the product in further steps to synthesize a final complex molecule. The yield for the initial substitution step is not explicitly stated.
Experimental Protocol: Reaction with a Phenolic Nucleophile
The following protocol is adapted from patent WO2010122089A1.[5]
Materials:
-
Phenol
-
Potassium t-butoxide
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Nitrogen atmosphere
Procedure:
-
A stirred mixture of phenol (94 mg, 1.0 mmol) and DMSO (3 ml) is prepared under a nitrogen atmosphere.
-
Potassium t-butoxide (112 mg, 1.0 mmol) is added to the mixture.
-
The mixture is warmed to 66 °C.
-
This compound (470 mg, 2.12 mmol) is added at this temperature.
-
The reaction mixture is then subjected to purification by MDAP (Mass Directed Auto-Purification) on a Sunfire C18 column using an Acetonitrile-Water mixture with a Formic acid modifier.
-
The solvent is evaporated in vacuo to yield the final product.
Caption: Experimental workflow for the reaction with a phenolic nucleophile.
Reactivity with Other Nucleophiles
Based on the principles of SNAr reactions, this compound is expected to react with a variety of other nucleophiles. The rate and success of the reaction will depend on the nucleophilicity of the attacking species and the reaction conditions.
-
Nitrogen Nucleophiles: Amines (primary, secondary), anilines, and heterocycles like imidazoles and pyrazoles are excellent nucleophiles for SNAr reactions.
-
Oxygen Nucleophiles: Besides phenoxides, alkoxides are also expected to be effective nucleophiles.
-
Sulfur Nucleophiles: Thiolates are generally very potent nucleophiles and should react readily with this substrate.
Conclusion
This compound is a highly activated substrate for nucleophilic aromatic substitution. The presence of strong electron-withdrawing groups in positions ortho and para to the fluorine leaving group facilitates the reaction with a wide range of nucleophiles. The experimental evidence, though limited to a specific patented example, supports the theoretical understanding of its reactivity. This compound serves as a valuable building block in medicinal chemistry and materials science, where the introduction of a substituted benzoyl moiety is desired. Further research into its reactions with a broader scope of nucleophiles would be beneficial for expanding its synthetic utility.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. WO2010122089A1 - N-pyrazolyl carboxamides as crac channel inhibitors - Google Patents [patents.google.com]
An In-depth Technical Guide to Methyl 4-fluoro-2-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-fluoro-2-(trifluoromethyl)benzoate, a fluorinated aromatic ester, serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable physicochemical properties to target compounds, such as enhanced metabolic stability and binding affinity. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this compound, including detailed experimental protocols and a summary of its key physical and chemical properties.
Introduction and Historical Context
While a singular "discovery" paper for this compound is not readily identifiable in the scientific literature, its emergence is intrinsically linked to the broader development of fluorinated organic compounds in medicinal chemistry. The strategic incorporation of fluorine and trifluoromethyl groups into bioactive molecules became a prominent strategy in the mid-20th century to modulate properties like lipophilicity, metabolic stability, and receptor binding affinity. As a versatile synthetic intermediate, this compound likely first appeared in the context of patent literature and chemical supplier catalogs as a readily accessible building block for more complex proprietary molecules. Its utility is primarily as a reagent in the synthesis of larger, often biologically active, compounds. For instance, it has been utilized in the preparation of CRAC channel inhibitors, a class of compounds investigated for the treatment of inflammatory and autoimmune diseases.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 327-73-1 |
| Molecular Formula | C₉H₆F₄O₂ |
| Molecular Weight | 222.14 g/mol |
| Appearance | Colorless oil |
Note: Boiling point and density data are not consistently reported in publicly available literature.
Synthesis of the Precursor: 4-Fluoro-2-(trifluoromethyl)benzoic acid
The primary precursor for the synthesis of this compound is 4-fluoro-2-(trifluoromethyl)benzoic acid. A common synthetic route to this key intermediate is detailed below.
Synthesis of 4-Fluoro-2-(trifluoromethyl)benzoic acid via Grignard Reaction
This method involves the formation of a Grignard reagent from an appropriately substituted bromobenzene, followed by carboxylation.
-
Grignard Reagent Formation: In a dry, nitrogen-flushed round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add magnesium turnings and a small crystal of iodine. To this, add a solution of 2-bromo-5-fluorobenzotrifluoride in anhydrous tetrahydrofuran (THF) dropwise. The reaction is initiated, and the mixture is heated to reflux for 2 hours to ensure the complete formation of the Grignard reagent.
-
Carboxylation: After cooling the reaction mixture to room temperature, dry carbon dioxide gas is bubbled through the solution overnight.
-
Work-up and Purification: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield 4-fluoro-2-(trifluoromethyl)benzoic acid.[1]
Caption: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzoic acid.
Synthesis of this compound
Two primary methods for the synthesis of this compound from its corresponding carboxylic acid are prevalent in the literature.
Method 1: Fischer Esterification
This classic method involves the direct acid-catalyzed esterification of the carboxylic acid with methanol.
-
Reaction Setup: To a solution of 4-fluoro-2-(trifluoromethyl)benzoic acid in methanol at 0 °C, add concentrated sulfuric acid dropwise.
-
Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for 48 hours.
-
Work-up and Purification: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford this compound as a colorless oil.
References
Methodological & Application
Application Notes: Synthesis of Novel Kinase Inhibitors Using Methyl 4-fluoro-2-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the development of potent and selective kinase inhibitors remains a cornerstone of targeted cancer therapy. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl group, into small molecule inhibitors can significantly enhance their metabolic stability, binding affinity, and overall pharmacokinetic profile.
This document provides detailed protocols and application notes for the use of Methyl 4-fluoro-2-(trifluoromethyl)benzoate as a key starting material in the synthesis of a novel class of potential kinase inhibitors. This versatile building block allows for the construction of a core scaffold that can be further diversified to explore structure-activity relationships (SAR) and optimize for potency against specific kinase targets, such as the Epidermal Growth Factor Receptor (EGFR).
The synthetic strategy outlined herein involves a three-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr) : Construction of the core scaffold by reacting this compound with an amine-containing heterocycle.
-
Ester Hydrolysis : Conversion of the methyl ester to a carboxylic acid to enable further derivatization.
-
Amide Coupling : Diversification of the core scaffold by forming amide bonds with a variety of amines.
Synthetic Workflow
The overall synthetic scheme for the generation of a library of potential kinase inhibitors from this compound is depicted below. This workflow allows for the creation of diverse final compounds by varying the amine component in the final step.
Caption: General Synthetic Workflow for Kinase Inhibitors.
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(pyrimidin-2-ylamino)-2-(trifluoromethyl)benzoate (Intermediate 1)
This protocol describes the nucleophilic aromatic substitution reaction to form the core inhibitor scaffold.
Materials:
-
This compound
-
2-Aminopyrimidine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add 2-aminopyrimidine (1.1 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting benzoate.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Intermediate 1.
Protocol 2: Synthesis of 4-(Pyrimidin-2-ylamino)-2-(trifluoromethyl)benzoic Acid (Intermediate 2)
This protocol details the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Materials:
-
Intermediate 1 (from Protocol 1)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (2.0-3.0 eq) to the solution.
-
Heat the mixture to reflux (approximately 70-80 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl.
-
A precipitate should form upon acidification. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield Intermediate 2.
Protocol 3: Synthesis of Final Kinase Inhibitors via Amide Coupling
This protocol provides a general method for coupling the carboxylic acid intermediate with various amines to generate a library of final compounds.
Materials:
-
Intermediate 2 (from Protocol 2)
-
A desired primary or secondary amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vial or flask
Procedure:
-
In a dry reaction vial under an inert atmosphere, dissolve Intermediate 2 (1.0 eq) in anhydrous DMF.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.1 eq) followed by DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Once complete, dilute the reaction mixture with water and extract with dichloromethane.
-
Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash chromatography or preparative HPLC to obtain the final pure inhibitor.
Illustrative Biological Data
The following table presents illustrative biological activity data for a series of hypothetical kinase inhibitors synthesized via the protocols described above. The compounds are evaluated for their inhibitory activity against the EGFR tyrosine kinase. This data is for demonstration purposes to illustrate how results can be presented.
| Compound ID | R-Group (from Amine) | Yield (%) | EGFR IC₅₀ (nM) |
| KI-001 | Benzylamine | 65 | 150 |
| KI-002 | 3-Methoxybenzylamine | 72 | 85 |
| KI-003 | Aniline | 58 | 210 |
| KI-004 | Morpholine | 75 | 45 |
| KI-005 | Piperidine | 78 | 30 |
Mechanism of Action: EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates its tyrosine residues. This phosphorylation creates docking sites for adaptor proteins, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to constitutive signaling and uncontrolled cell growth. The synthesized inhibitors are designed to competitively bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylating and blocking downstream signaling.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Application Notes and Protocols for Methyl 4-fluoro-2-(trifluoromethyl)benzoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-fluoro-2-(trifluoromethyl)benzoate is a key building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of complex biologically active molecules. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences the physicochemical properties of the final compounds. The trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2][3] This application note will focus on the use of this compound in the development of potent Hedgehog signaling pathway inhibitors, a critical pathway in both embryonic development and cancer.
Application: Hedgehog Signaling Pathway Inhibitors
The Hedgehog (Hh) signaling pathway plays a crucial role in cell growth, differentiation, and patterning.[4][5] Aberrant activation of this pathway is implicated in the development and progression of various cancers. Consequently, inhibitors of the Hh pathway are of significant interest as potential anti-cancer therapeutics. Research has demonstrated that benzamide derivatives incorporating the 4-fluoro-2-(trifluoromethyl)benzoyl moiety are potent inhibitors of the Hh signaling pathway.[6]
Quantitative Data
The following table summarizes the in vitro activity of representative Hedgehog signaling pathway inhibitors synthesized using a scaffold derived from this compound. The inhibitory activity is reported as the half-maximal inhibitory concentration (IC50) against the Gli-luciferase reporter gene, a measure of Hh pathway inhibition.
| Compound ID | Structure | Target | IC50 (nM) | Reference |
| 13d | 4-(2-pyrimidinylamino)benzamide derivative | Hedgehog Signaling Pathway | 1.44 | [6] |
| 15h | 4-(2-pyrimidinylamino)benzamide derivative | Hedgehog Signaling Pathway | 0.050 | [2] |
Experimental Protocols
The synthesis of the target 4-(2-pyrimidinylamino)benzamide inhibitors from this compound typically involves a two-step process:
-
Hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Amide coupling of the carboxylic acid with a suitable amine.
Protocol 1: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzoic Acid
This protocol describes the hydrolysis of this compound to its corresponding carboxylic acid.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, 1N)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add an aqueous solution of sodium hydroxide (2.0 eq).
-
Heat the reaction mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Add water to the residue and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield 4-fluoro-2-(trifluoromethyl)benzoic acid as a solid. The product can be further purified by recrystallization if necessary.
Protocol 2: Synthesis of N-(pyrimidin-2-yl)-4-fluoro-2-(trifluoromethyl)benzamide (General Procedure)
This protocol outlines the amide coupling of 4-fluoro-2-(trifluoromethyl)benzoic acid with 2-aminopyrimidine to form the final active inhibitor.
Materials:
-
4-Fluoro-2-(trifluoromethyl)benzoic acid
-
2-Aminopyrimidine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount if using DCC) or N,N-Diisopropylethylamine (DIPEA) (if using HATU)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DCM or DMF under an inert atmosphere, add the coupling reagent (e.g., DCC, 1.1 eq or HATU, 1.1 eq). If using DCC, add a catalytic amount of DMAP.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add 2-aminopyrimidine (1.0 eq) to the reaction mixture. If using HATU, add DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, if using DCC, filter off the dicyclohexylurea byproduct.
-
Dilute the reaction mixture with DCM or EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(pyrimidin-2-yl)-4-fluoro-2-(trifluoromethyl)benzamide.
Visualizations
Caption: The Hedgehog signaling pathway and the point of inhibition by benzamide derivatives.
Caption: General synthetic workflow for the preparation of Hedgehog signaling inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Introduction of fluorine to phenyl group of 4-(2-pyrimidinylamino)benzamides leading to a series of potent hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrated QSAR study for inhibitors of hedgehog signal pathway against multiple cell lines:a collaborative filtering method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 4-fluoro-2-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This application note provides detailed protocols for the SNAr on Methyl 4-fluoro-2-(trifluoromethyl)benzoate, a versatile building block in medicinal chemistry and materials science. The presence of two strong electron-withdrawing groups, a trifluoromethyl group and a methyl ester, at the ortho and para positions to the fluorine atom, respectively, highly activates the aromatic ring for nucleophilic attack. This allows for the efficient displacement of the fluoride leaving group with a variety of nucleophiles under relatively mild conditions.
The protocols detailed below cover O-arylation, N-arylation, and S-arylation, providing a comprehensive guide for researchers.
Reaction Mechanism
The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism. A nucleophile first attacks the carbon atom bearing the fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is effectively delocalized by the electron-withdrawing trifluoromethyl and methyl ester groups. In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
Caption: General mechanism of the SNAr reaction.
Data Summary
The following table summarizes typical reaction conditions for the nucleophilic aromatic substitution on this compound with various nucleophiles.
| Nucleophile Type | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Oxygen | Phenol | K₂CO₃, Cs₂CO₃, or KOtBu | DMSO, DMF, or Acetonitrile | 25 - 80 | 85 - 95 |
| Nitrogen | Aniline | K₂CO₃, Cs₂CO₃, or NaH | DMSO, DMF, or NMP | 80 - 120 | 80 - 95 |
| Sulfur | Thiophenol | K₂CO₃ or Et₃N | DMF or THF | 25 - 60 | 90 - 99 |
Experimental Protocols
Protocol 1: O-Arylation with Phenol
This protocol is based on a procedure described in patent WO2010122089A1 for the synthesis of Methyl 4-(phenyloxy)-2-(trifluoromethyl)benzoate.[1]
Materials:
-
This compound
-
Phenol
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.0 eq) and anhydrous DMSO.
-
Add potassium tert-butoxide (1.05 eq) to the solution and stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction to 66 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and carefully quench with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: O-Arylation Experimental Workflow.
Protocol 2: N-Arylation with Aniline (General Protocol)
This is a general protocol for the N-arylation of this compound. Optimization of base, solvent, and temperature may be required for specific aniline derivatives.
Materials:
-
This compound
-
Aniline (or substituted aniline)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a sealed tube, combine this compound (1.0 eq), the aniline derivative (1.2 eq), and Cesium Carbonate (2.0 eq).
-
Add anhydrous DMF to the mixture.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: S-Arylation with Thiophenol (General Protocol)
This is a general protocol for the S-arylation of this compound. This reaction is often rapid at room temperature.
Materials:
-
This compound
-
Thiophenol (or substituted thiophenol)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the thiophenol derivative (1.1 eq) and anhydrous DMF.
-
Add potassium carbonate (1.5 eq) and stir the suspension for 10 minutes at room temperature.
-
Add this compound (1.0 eq) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC. If the reaction is slow, gentle heating (40-60 °C) can be applied.
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl.
-
Extract the product with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: General SNAr Workflow.
Conclusion
The SNAr reactions of this compound offer a versatile and efficient pathway for the synthesis of a diverse range of substituted aromatic compounds. The protocols provided herein serve as a robust starting point for the development of novel molecules for applications in drug discovery and materials science. The high reactivity of the substrate, coupled with the generally high yields of the substitution, makes it an invaluable tool for synthetic chemists.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Methyl 4-fluoro-2-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of pyrazole and pyrimidine heterocyclic compounds utilizing Methyl 4-fluoro-2-(trifluoromethyl)benzoate as a key starting material. The trifluoromethyl and fluoro-substituted phenyl moiety is a valuable pharmacophore in medicinal chemistry, often enhancing the metabolic stability and biological activity of drug candidates. This document outlines a two-step synthetic strategy involving the initial formation of a versatile β-ketoester intermediate, followed by its cyclocondensation to yield the target heterocycles.
Introduction
This compound is a readily available starting material that can be elaborated into more complex heterocyclic structures. The electron-withdrawing nature of the trifluoromethyl group and the fluorine atom significantly influences the reactivity of the aromatic ring and adjacent functional groups. This protocol first describes the conversion of this compound to ethyl 2-(4-fluoro-2-(trifluoromethyl)benzoyl)acetate via a Claisen condensation. This β-ketoester is a key intermediate that can undergo cyclization with various binucleophiles to generate a library of heterocyclic compounds. Herein, we provide detailed protocols for the synthesis of a pyrazole derivative through reaction with hydrazine hydrate and a pyrimidine derivative through reaction with urea.
Synthetic Strategy Overview
The overall synthetic pathway involves two main stages. The first stage is the synthesis of the key intermediate, ethyl 2-(4-fluoro-2-(trifluoromethyl)benzoyl)acetate. The second stage involves the parallel synthesis of the target heterocyclic compounds from this intermediate.
Application Notes: The Strategic Role of Methyl 4-fluoro-2-(trifluoromethyl)benzoate in Pharmaceutical Synthesis
Introduction
Methyl 4-fluoro-2-(trifluoromethyl)benzoate is a highly functionalized aromatic compound that serves as a valuable starting material in the synthesis of complex pharmaceutical intermediates. The presence of three distinct reactive sites—the methyl ester, the electron-withdrawing trifluoromethyl group, and the fluorine atom—provides medicinal chemists with a versatile scaffold for constructing elaborate molecular architectures. The trifluoromethyl group, in particular, is a prized substituent in drug design, known for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity by modulating the electronic properties of the molecule.
This document outlines the application of this compound as a precursor to key building blocks for Active Pharmaceutical Ingredient (API) synthesis. Specifically, it details the transformation of this ester into (4-fluoro-2-(trifluoromethyl)phenyl)methanol and the subsequent conversion to 4-fluoro-2-(trifluoromethyl)benzyl bromide, a crucial intermediate for introducing the fluorinated benzyl moiety into drug candidates.
Physicochemical Properties and Data
The properties of the starting material and the key synthesized intermediate are summarized below. This data is essential for reaction planning, characterization, and safety assessments.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |
| This compound | C₉H₆F₄O₂ | 222.14 | 141179-72-8 | Light yellow solid |
| 4-Fluoro-2-(trifluoromethyl)benzyl bromide | C₈H₅BrF₄ | 257.03 | 206860-48-2 | Liquid |
Synthetic Workflow and Logical Relationships
The overall synthetic strategy involves a two-step transformation of the commercially available ester into a reactive benzyl bromide intermediate. This workflow is a common tactic in medicinal chemistry to convert a stable starting material into a versatile building block for subsequent coupling or substitution reactions in the synthesis of a target API.
Application Notes and Protocols for Suzuki Coupling Reactions of Methyl 4-fluoro-2-(trifluoromethyl)benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1][2][3] These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2] This document provides a detailed protocol for the Suzuki coupling reaction of methyl 4-fluoro-2-(trifluoromethyl)benzoate and its derivatives. This substrate presents unique challenges due to the electron-withdrawing nature of both the trifluoromethyl group and the fluorine atom, which can influence the reactivity of the C-F bond in palladium-catalyzed cross-coupling reactions.[4][5]
The successful coupling of such electron-deficient aryl fluorides requires careful optimization of the catalytic system, including the choice of palladium precursor, ligand, base, and solvent. Modern advancements in catalyst design, particularly the development of sophisticated phosphine ligands, have enabled efficient coupling of even challenging substrates like aryl fluorides.[6]
Reaction Principle
The Suzuki coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (typically a boronic acid or a boronic ester) with an organic halide or triflate.[7] The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron reagent to the resulting Pd(II) complex, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol is a generalized procedure based on established methods for Suzuki coupling of challenging aryl halides. Optimization may be required for specific substrates.
Materials:
-
This compound (or derivative)
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed catalyst)
-
Phosphine ligand (e.g., SPhos, XPhos, RuPhos)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the main reaction flask.
-
Solvent Addition: Add the anhydrous solvent (e.g., Toluene, 5-10 mL) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes typical reaction conditions and yields for Suzuki coupling reactions of aryl fluorides and other challenging aryl halides, which can serve as a starting point for the optimization of reactions with this compound derivatives.
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | 2,6-Difluorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | THF/H₂O | RT | 0.5 | 93 |
| 2 | 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (1) | L·2HX (2) | K₂CO₃ | Dioxane | 110 | 12 | 85 |
| 3 | 4-Chlorobenzonitrile | Phenylboronic acid | Pd(OAc)₂ (1) | L·2HX (2) | K₂CO₃ | Dioxane | 110 | 12 | 99 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | Pd(OH)₂ (10) | - | K₃PO₄ | Toluene | 65 | 2 | 90 |
| 5 | 1-Bromo-3-nitrobenzene | 4-Fluorophenylboronic acid | Pd(OH)₂ (10) | - | K₃PO₄ | Toluene | 65 | 2 | 88 |
Note: L·2HX refers to a specific non-C₂-symmetric bis-benzimidazolium salt ligand. This data is compiled from various sources and is intended to be representative.[1][6][8]
Mandatory Visualizations
Experimental Workflow for Suzuki Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of Suzuki Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 4. mdpi.com [mdpi.com]
- 5. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Methyl 4-fluoro-2-(trifluoromethyl)benzoate in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-fluoro-2-(trifluoromethyl)benzoate and its parent acid, 4-fluoro-2-(trifluoromethyl)benzoic acid, are valuable building blocks in the synthesis of novel agrochemicals. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences the physicochemical properties of derivative molecules. These substitutions can enhance biological efficacy, metabolic stability, and binding affinity to target proteins in pests, weeds, and fungi. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of new herbicidal, insecticidal, and fungicidal agents.
Key Structural Features and Rationale for Use
The 4-fluoro-2-(trifluoromethyl)benzoyl moiety imparts several desirable characteristics to agrochemical candidates:
-
Enhanced Biological Activity: The strong electron-withdrawing nature of the trifluoromethyl group can increase the acidity of adjacent protons or influence the electronic properties of the molecule, leading to stronger interactions with biological targets.
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making molecules more resistant to metabolic degradation by enzymes in target organisms and the environment. This can lead to longer-lasting activity and reduced application rates.
-
Improved Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to penetrate the waxy cuticles of plants and insects, and traverse cell membranes to reach its site of action.
Application in Herbicide Development
Derivatives of 4-fluoro-2-(trifluoromethyl)benzoic acid, particularly amides, have shown promise as herbicidal agents. These compounds can act on various molecular targets in weeds, leading to growth inhibition and mortality. A notable example of a commercial herbicide with a similar structural motif is Saflufenacil, which contains a 4-fluoro-N-sulfonylbenzamide structure.
Representative Data: Herbicidal Activity of N-Aryl-4-fluoro-2-(trifluoromethyl)benzamides
The following table presents hypothetical, yet representative, data for the pre- and post-emergence herbicidal activity of a series of N-aryl benzamides derived from 4-fluoro-2-(trifluoromethyl)benzoic acid.
| Compound ID | R-Group (N-Aryl) | Pre-emergence GI₅₀ (g/ha) vs. Setaria viridis | Post-emergence GI₅₀ (g/ha) vs. Abutilon theophrasti |
| HZ-01 | Phenyl | 150 | 200 |
| HZ-02 | 4-Chlorophenyl | 75 | 100 |
| HZ-03 | 3,4-Dichlorophenyl | 50 | 75 |
| HZ-04 | 4-Methoxyphenyl | 250 | 300 |
| HZ-05 | 2,6-Diethylphenyl | 60 | 85 |
GI₅₀: Growth Inhibition concentration for 50% of the population.
Experimental Protocol: Synthesis of N-(4-chlorophenyl)-4-fluoro-2-(trifluoromethyl)benzamide (HZ-02)
This protocol describes a two-step synthesis starting from this compound.
Step 1: Hydrolysis of this compound to 4-fluoro-2-(trifluoromethyl)benzoic acid
-
To a solution of this compound (1.0 eq) in a mixture of methanol and water (3:1 v/v), add lithium hydroxide (LiOH, 1.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure to remove methanol.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer to pH 2-3 with 1N hydrochloric acid (HCl).
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-fluoro-2-(trifluoromethyl)benzoic acid as a solid.
Step 2: Amide Coupling to form N-(4-chlorophenyl)-4-fluoro-2-(trifluoromethyl)benzamide
-
Dissolve 4-fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.[1]
-
Stir the mixture at room temperature for 2 hours to form the acid chloride.
-
In a separate flask, dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Slowly add the freshly prepared 4-fluoro-2-(trifluoromethyl)benzoyl chloride solution to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the final product.
Experimental Protocol: Whole-Plant Bioassay for Herbicidal Activity
This protocol outlines a method for assessing the pre- and post-emergence herbicidal activity of synthesized compounds.[2][3][4][5]
Materials:
-
Test compounds (e.g., HZ-series)
-
Weed seeds (e.g., Setaria viridis, Abutilon theophrasti)
-
Pots or trays with sterile potting mix
-
Greenhouse with controlled temperature and light conditions
-
Spray chamber for uniform herbicide application
Procedure:
Pre-emergence Assay:
-
Fill pots with potting mix and sow seeds of the target weed species at a uniform depth.
-
Prepare solutions of the test compounds in a suitable solvent (e.g., acetone) with a surfactant.
-
Apply the test solutions evenly to the soil surface using a calibrated spray chamber.
-
Include a negative control (solvent + surfactant) and a positive control (commercial herbicide).
-
Place the pots in a greenhouse and water as needed.
-
After 14-21 days, assess the percentage of germination and the health of the seedlings (e.g., stunting, chlorosis, necrosis) compared to the control.
Post-emergence Assay:
-
Sow weed seeds in pots and allow them to grow to the 2-4 true leaf stage in a greenhouse.
-
Prepare and apply the test compound solutions as described for the pre-emergence assay, ensuring complete coverage of the foliage.
-
Return the pots to the greenhouse.
-
Assess plant injury (phytotoxicity) at 3, 7, and 14 days after treatment using a rating scale (e.g., 0% = no effect, 100% = complete kill).
Application in Insecticide and Fungicide Development
The 4-fluoro-2-(trifluoromethyl)benzoyl scaffold is also a key component in the development of insecticides and fungicides. For instance, pyrazole carboxamides and triazole derivatives incorporating this moiety have demonstrated potent biological activities.
Representative Data: Insecticidal and Fungicidal Activity
The following tables present hypothetical, yet representative, data for the insecticidal and fungicidal activity of compounds derived from 4-fluoro-2-(trifluoromethyl)benzoic acid.
Table 2: Insecticidal Activity against Cotton Aphid (Aphis gossypii)
| Compound ID | Structure Type | LC₅₀ (µg/mL) |
| IZ-01 | Pyrazole Carboxamide | 15 |
| IZ-02 | N-Benzyl Benzamide | 25 |
| IZ-03 | Oxadiazole | 50 |
LC₅₀: Lethal concentration for 50% of the population.
Table 3: Fungicidal Activity against Rice Blast (Magnaporthe oryzae)
| Compound ID | Structure Type | MIC (µg/mL) |
| FZ-01 | Triazole | 10 |
| FZ-02 | Benzimidazole | 20 |
| FZ-03 | Thiazole Carboxamide | 35 |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols: Insecticidal and Fungicidal Bioassays
Insecticidal Bioassay (Leaf-Dip Method):
-
Prepare serial dilutions of the test compounds in a suitable solvent containing a surfactant.
-
Excise leaf discs from a host plant (e.g., cotton for Aphis gossypii).
-
Dip each leaf disc into a test solution for 10-15 seconds and allow it to air dry.
-
Place the treated leaf discs in a petri dish with a moist filter paper.
-
Introduce a known number of insects (e.g., 20 adult aphids) onto each leaf disc.
-
Seal the petri dishes and incubate at a controlled temperature and photoperiod.
-
Assess mortality at 24, 48, and 72 hours after treatment and calculate the LC₅₀ value.
Fungicidal Bioassay (Mycelial Growth Inhibition):
-
Prepare potato dextrose agar (PDA) medium and autoclave.
-
While the medium is still molten, add the test compounds at various concentrations.
-
Pour the amended PDA into sterile petri dishes.
-
Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) from a fresh culture of the target fungus (e.g., Magnaporthe oryzae).
-
Incubate the plates at an optimal temperature for fungal growth.
-
Measure the diameter of the fungal colony daily until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition and determine the MIC value.
Conclusion
This compound serves as a versatile and highly valuable intermediate for the synthesis of a wide range of potential agrochemicals. The unique properties conferred by the fluorinated benzoyl moiety make it a privileged scaffold in the design of novel herbicides, insecticides, and fungicides. The protocols and representative data provided herein offer a framework for researchers to explore the potential of this building block in the development of next-generation crop protection agents.
References
- 1. Page loading... [guidechem.com]
- 2. harvest.usask.ca [harvest.usask.ca]
- 3. Whole-Plant and Seed Bioassays for Resistance Confirmation | Weed Science | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Methyl 4-fluoro-2-(trifluoromethyl)benzoate in Medicinal Chemistry
Introduction: Methyl 4-fluoro-2-(trifluoromethyl)benzoate is a versatile chemical intermediate predominantly utilized in the field of medicinal chemistry. Its unique substitution pattern, featuring a trifluoromethyl group ortho to the ester and a fluorine atom para to it, makes it a valuable building block for the synthesis of complex, biologically active molecules. This document provides an overview of its application, focusing on its use in the development of enzyme inhibitors, along with detailed experimental protocols.
Application in the Synthesis of Stearoyl-CoA Desaturase (SCD) Inhibitors
This compound serves as a key starting material in the synthesis of potent inhibitors of Stearoyl-CoA Desaturase (SCD). SCD is an enzyme implicated in metabolic diseases, and its inhibition is a therapeutic target for conditions such as obesity, diabetes, and dyslipidemia. The fluorinated and trifluoromethylated phenyl ring of the starting material is a common motif in many SCD inhibitors, contributing to their binding affinity and pharmacokinetic properties.
General Synthetic Workflow
The synthesis of SCD inhibitors from this compound typically involves a multi-step process. A common route is the conversion of the methyl ester to a carboxylic acid, followed by amidation with a suitable amine. This workflow allows for the introduction of diverse chemical functionalities to explore the structure-activity relationship (SAR) of the synthesized compounds.
Figure 1: General synthetic workflow for the preparation of SCD inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzoic Acid
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a key intermediate for further derivatization.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1N
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the mixture under reduced pressure to remove the THF.
-
Acidify the aqueous residue to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 4-fluoro-2-(trifluoromethyl)benzoic acid.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 4-Fluoro-2-(trifluoromethyl)benzoic acid | C₈H₄F₄O₂ | 208.11 | 95-99 | 135-137 |
Protocol 2: Amide Coupling to Synthesize a Model SCD Inhibitor
This protocol details the coupling of the synthesized carboxylic acid with a representative amine to form an amide bond, a common linkage in many SCD inhibitors.
Materials:
-
4-Fluoro-2-(trifluoromethyl)benzoic acid
-
(4-Chlorophenyl)methanamine
-
N,N-Diisopropylethylamine (DIPEA)
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 4-fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq) in DMF, add DIPEA (3.0 eq).
-
Add COMU (1.2 eq) to the mixture and stir for 5 minutes.
-
Add (4-chlorophenyl)methanamine (1.1 eq) and stir the reaction at room temperature for 12-16 hours.
-
Pour the reaction mixture into saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for a Model SCD Inhibitor:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| N-(4-Chlorobenzyl)-4-fluoro-2-(trifluoromethyl)benzamide | C₁₅H₁₀ClF₄NO | 331.70 | 75-85 |
Application in the Synthesis of Tankyrase Inhibitors
This compound is also employed in the synthesis of inhibitors for tankyrase, a poly(ADP-ribose) polymerase (PARP) enzyme involved in Wnt/β-catenin signaling. Dysregulation of this pathway is implicated in various cancers. The trifluoromethylphenyl moiety derived from the starting material often plays a crucial role in the binding of these inhibitors to the nicotinamide-binding pocket of the enzyme.
Logical Flow for Inhibitor Development
The development of tankyrase inhibitors using this building block follows a logical progression from initial synthesis to biological evaluation.
Figure 2: Logical flow from synthesis to evaluation of tankyrase inhibitors.
Summary of Spectroscopic Data
For unambiguous identification of the synthesized compounds, various spectroscopic techniques are employed. Below is a table summarizing typical data for the key intermediate.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹⁹F NMR (CDCl₃, δ ppm) | HRMS (m/z) [M+H]⁺ |
| 4-Fluoro-2-(trifluoromethyl)benzoic acid | 8.21 (dd, J = 8.5, 5.5 Hz, 1H), 7.50 (ddd, J = 8.5, 2.5, 1.0 Hz, 1H), 7.35 (dd, J = 8.5, 2.5 Hz, 1H) | -62.5, -108.2 | Calculated: 209.0172; Found: 209.0175 |
Disclaimer: The provided protocols and data are representative examples and may require optimization for specific laboratory conditions and scales. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes and Protocols for the Functionalization of Methyl 4-fluoro-2-(trifluoromethyl)benzoate in Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of Methyl 4-fluoro-2-(trifluoromethyl)benzoate, a versatile building block for the synthesis of diverse chemical libraries. The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring activates the molecule for various chemical transformations, making it an ideal scaffold for generating novel compounds with potential therapeutic applications.
Overview of Functionalization Strategies
This compound serves as a valuable starting material for library synthesis due to its susceptibility to a range of chemical modifications. The primary functionalization strategies include:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the trifluoromethyl and methyl ester groups activates the 4-fluoro position for substitution by various nucleophiles, such as amines, thiols, and alcohols. This reaction is a cornerstone for introducing diversity into the scaffold.
-
Palladium-Catalyzed Cross-Coupling Reactions: While the C-F bond can be challenging to activate directly in some cross-coupling reactions, related halo-derivatives or the strategic use of advanced catalytic systems can enable Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These methods are powerful for creating carbon-carbon and carbon-heteroatom bonds.
-
Hydrolysis and Amide Bond Formation: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for amide bond formation with a library of amines. This two-step sequence is a robust method for generating large amide libraries.
Experimental Protocols and Data
Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes the parallel synthesis of a library of 4-amino-2-(trifluoromethyl)benzoate derivatives via SNAr.
Experimental Workflow:
Caption: Workflow for parallel SNAr reactions.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (1.0 M in DMSO).
-
Prepare a plate of 96 unique primary or secondary amines as 1.2 M solutions in DMSO.
-
Prepare a stock solution of a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), as a 3.0 M solution in DMSO.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 100 µL of the this compound stock solution (0.1 mmol).
-
Add 100 µL of the corresponding amine solution to each well (0.12 mmol, 1.2 equivalents).
-
Add 100 µL of the base solution to each well (0.3 mmol, 3.0 equivalents).
-
Seal the reaction block and heat to 80-120 °C with stirring for 12-24 hours. Reaction progress can be monitored by LC-MS.
-
-
Work-up:
-
Cool the reaction block to room temperature.
-
Add 500 µL of water to each well.
-
Extract the contents of each well with ethyl acetate (3 x 500 µL).
-
Combine the organic extracts for each reaction and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product from each well using an automated parallel flash chromatography system.
-
Analyze the purified products by LC-MS to confirm identity and purity, and by ¹H NMR for structural confirmation of selected library members.
-
Quantitative Data Summary (Representative Examples):
| Amine Nucleophile | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Morpholine | 100 | 16 | 85 | >95 |
| Piperidine | 100 | 16 | 88 | >95 |
| n-Butylamine | 80 | 24 | 75 | >90 |
| Aniline | 120 | 24 | 60 | >90 |
Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 4-halo-2-(trifluoromethyl)benzoate derivative (e.g., the bromo or iodo analog) with a library of boronic acids. While direct coupling of the fluoro-derivative is challenging, this method is applicable if the starting material is modified.
Reaction Pathway:
Caption: Suzuki-Miyaura cross-coupling pathway.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of Methyl 4-bromo-2-(trifluoromethyl)benzoate (0.5 M in dioxane).
-
Prepare a plate of 96 unique aryl or heteroaryl boronic acids as 0.75 M solutions in dioxane.
-
Prepare a stock solution of a palladium catalyst, such as Pd(PPh₃)₄ (0.025 M in dioxane).
-
Prepare an aqueous solution of a base, such as 2 M sodium carbonate.
-
-
Reaction Setup:
-
In an array of reaction tubes under an inert atmosphere (e.g., argon or nitrogen), add 200 µL of the Methyl 4-bromo-2-(trifluoromethyl)benzoate stock solution (0.1 mmol).
-
Add 200 µL of the corresponding boronic acid solution to each tube (0.15 mmol, 1.5 equivalents).
-
Add 100 µL of the palladium catalyst solution to each tube (0.0025 mmol, 2.5 mol%).
-
Add 200 µL of the aqueous base to each tube.
-
Seal the tubes and heat to 90-110 °C with vigorous stirring for 8-16 hours.
-
-
Work-up and Purification:
-
Follow the work-up and purification procedures outlined in the SNAr protocol (Section 2.1).
-
Quantitative Data Summary (Representative Examples):
| Boronic Acid | Catalyst Loading (mol%) | Reaction Temperature (°C) | Yield (%) | Purity (%) |
| Phenylboronic acid | 2.5 | 100 | 90 | >95 |
| 4-Methoxyphenylboronic acid | 2.5 | 100 | 85 | >95 |
| 3-Pyridinylboronic acid | 3.0 | 110 | 70 | >90 |
| 2-Thiopheneboronic acid | 3.0 | 110 | 75 | >90 |
Hydrolysis and Amide Library Synthesis
This two-step protocol involves the initial hydrolysis of the methyl ester followed by parallel amide bond formation.
Logical Relationship of Steps:
Caption: Two-step amide library synthesis.
Detailed Protocol - Step 1: Hydrolysis
-
Reaction Setup:
-
Dissolve the library of Methyl 4-substituted-2-(trifluoromethyl)benzoates (from previous functionalizations) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (LiOH) (2.0 equivalents) to each reaction.
-
Stir at room temperature for 4-8 hours until hydrolysis is complete (monitored by LC-MS).
-
-
Work-up:
-
Acidify the reaction mixtures with 1 M HCl to pH ~2-3.
-
Extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid library.
-
Detailed Protocol - Step 2: Amide Coupling
-
Reagent Preparation:
-
Prepare stock solutions of the carboxylic acid library (0.5 M in DMF).
-
Prepare a plate of 96 unique primary or secondary amines as 0.6 M solutions in DMF.
-
Prepare a stock solution of a coupling agent, such as HATU (0.6 M in DMF).
-
Prepare a stock solution of a base, such as DIPEA (1.5 M in DMF).
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 200 µL of the corresponding carboxylic acid solution (0.1 mmol).
-
Add 200 µL of the amine solution to each well (0.12 mmol, 1.2 equivalents).
-
Add 200 µL of the HATU solution to each well (0.12 mmol, 1.2 equivalents).
-
Add 200 µL of the DIPEA solution to each well (0.3 mmol, 3.0 equivalents).
-
Stir at room temperature for 4-12 hours.
-
-
Work-up and Purification:
-
Follow the work-up and purification procedures outlined in the SNAr protocol (Section 2.1).
-
Quantitative Data Summary (Representative Examples):
| Carboxylic Acid Precursor | Amine | Coupling Agent | Overall Yield (2 steps, %) | Purity (%) |
| 4-Morpholino-2-(trifluoromethyl)benzoic acid | Benzylamine | HATU | 75 | >95 |
| 4-Phenyl-2-(trifluoromethyl)benzoic acid | Cyclopropylamine | HATU | 80 | >95 |
| 4-Morpholino-2-(trifluoromethyl)benzoic acid | 4-Fluoroaniline | COMU | 65 | >90 |
| 4-Phenyl-2-(trifluoromethyl)benzoic acid | Diethylamine | T3P | 70 | >90 |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Fluorinated compounds and reagents used in these protocols may be hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Palladium catalysts are flammable and should be handled with care.
-
Reactions under pressure should be conducted behind a blast shield.
Disclaimer: These protocols are intended as a general guide and may require optimization for specific substrates and library sizes. Researchers should have a thorough understanding of the chemical reactions and safety precautions before commencing any experimental work.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-fluoro-2-(trifluoromethyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 4-fluoro-2-(trifluoromethyl)benzoate. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues, particularly focusing on the mitigation of side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common laboratory-scale methods are:
-
Fischer-Speier Esterification: This is a direct acid-catalyzed esterification of 4-fluoro-2-(trifluoromethyl)benzoic acid with methanol.[1][2]
-
Via the Acyl Chloride: This two-step method involves the conversion of 4-fluoro-2-(trifluoromethyl)benzoic acid to its more reactive acyl chloride intermediate using a chlorinating agent like oxalyl chloride or thionyl chloride, followed by reaction with methanol.[3][4]
Q2: What makes the synthesis of this particular ester challenging?
A2: The primary challenge stems from the electronic properties and steric hindrance of the substituents on the benzoic acid. The ortho-trifluoromethyl group can sterically hinder the approach of the alcohol to the carboxylic acid, potentially slowing down the reaction rate.[4] Additionally, the trifluoromethyl group can be susceptible to hydrolysis under harsh acidic or basic conditions.[5][6][7][8][9]
Q3: Are there any specific safety precautions to consider?
A3: Yes. When working with reagents like oxalyl chloride or thionyl chloride, all operations must be conducted in a well-ventilated fume hood, as they are corrosive and release toxic gases.[3] Strong acids like sulfuric acid should also be handled with extreme care. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
Troubleshooting Guide: Common Side Reactions and Issues
This guide addresses specific problems that may be encountered during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Ester
Q: My reaction has a very low yield. What are the possible causes and solutions?
A: Low yield can be attributed to several factors, primarily related to the equilibrium of the Fischer esterification or incomplete reaction.
-
Incomplete Reaction: The Fischer esterification is a reversible reaction.[1][10] The accumulation of water, a byproduct, can drive the equilibrium back towards the starting materials.
-
Solution: Employ methods to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a drying agent like molecular sieves to the reaction mixture. Using a large excess of methanol can also help to shift the equilibrium towards the product.[10][11]
-
-
Steric Hindrance: The ortho-trifluoromethyl group can impede the reaction.
-
Solution: If steric hindrance is a significant issue, consider switching to the acyl chloride method, as acyl chlorides are much more reactive than carboxylic acids.[4]
-
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a very slow reaction rate.
-
Solution: Ensure the catalyst (e.g., sulfuric acid) is used in an appropriate catalytic amount. However, avoid excessive amounts, which can promote side reactions.[4]
-
Problem 2: Presence of Unexpected Impurities in the Product
Q: I have isolated my product, but it contains significant impurities. What are the likely side reactions?
A: The formation of byproducts is a common issue. The nature of these byproducts often depends on the specific reagents and conditions used.
Table 1: Common Side Reactions and Mitigation Strategies
| Side Reaction/Byproduct | Probable Cause | Mitigation Strategy |
| 4-Fluoro-2-carboxybenzoic acid | Hydrolysis of the trifluoromethyl group (-CF₃) under strong acidic conditions.[5][6][8] | Use milder reaction conditions. Avoid prolonged heating with strong acids. Consider using a milder catalyst like p-toluenesulfonic acid. |
| 4-Fluorobenzoic acid | Decarboxylation of the starting material at high temperatures. | Maintain careful temperature control. Avoid excessive heating during the reaction and distillation. |
| Sulfonated aromatic byproducts | Use of concentrated sulfuric acid as a catalyst, especially at elevated temperatures.[4] | Use a non-sulfonating acid catalyst like p-toluenesulfonic acid or a Lewis acid.[4] |
| Dimethyl ether | Self-condensation of methanol, catalyzed by a strong acid at high temperatures. | Optimize the reaction temperature and catalyst concentration to favor esterification over ether formation. |
| Unreacted 4-fluoro-2-(trifluoromethyl)benzoic acid | Incomplete reaction due to equilibrium limitations or insufficient reaction time. | Extend the reaction time and monitor progress by TLC. Use methods to remove water to drive the reaction to completion.[10] |
Experimental Protocols
Method A: Fischer-Speier Esterification
This protocol is a standard procedure for the direct esterification of the carboxylic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq).
-
Reagent Addition: Add a large excess of methanol (e.g., 20-30 eq), which also acts as the solvent.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux (approximately 65°C) and stir for 4-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Method B: Synthesis via Acyl Chloride
This method is suitable when Fischer esterification gives low yields.
-
Acyl Chloride Formation:
-
Suspend 4-fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq) in dichloromethane in a flask under a nitrogen atmosphere.[3]
-
Add a catalytic amount of dimethylformamide (DMF).
-
Slowly add oxalyl chloride (1.05 eq) dropwise.[3]
-
Stir the mixture at room temperature until gas evolution ceases, then reflux for a short period (e.g., 15-30 minutes) to ensure complete conversion.[3]
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
-
Esterification:
-
Workup and Purification:
-
Wash the reaction mixture with water and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ester.
-
Purify by column chromatography or distillation as needed.
-
Visualized Workflows and Logic
Caption: Experimental workflow for Fischer-Speier Esterification.
Caption: Experimental workflow for synthesis via the Acyl Chloride route.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Fischer Esterification [organic-chemistry.org]
Technical Support Center: Purification of Methyl 4-fluoro-2-(trifluoromethyl)benzoate Derivatives
Welcome to the technical support center for the chromatographic purification of Methyl 4-fluoro-2-(trifluoromethyl)benzoate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for obtaining high-purity compounds. The unique electronic properties of fluorinated molecules can present specific challenges in chromatography, which this guide aims to address.[1][2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic purification of fluorinated benzoate derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Secondary Interactions: Strong interactions between the trifluoromethyl group or other polar moieties and active silanol groups on the silica-based stationary phase.[3][4] Mobile Phase pH: The pH of the mobile phase may be inappropriate, causing partial ionization of the analyte or silanol groups.[3] Column Overload: Injecting too much sample.[3][5] | Use End-Capped Columns: Employ a deactivated, end-capped column to minimize silanol interactions.[4] Mobile Phase Additives: For reversed-phase HPLC, add a modifier like trifluoroacetic acid (TFA) (0.05-0.1%) to suppress silanol activity.[4] Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.[4][5] Reduce Sample Load: Decrease the concentration or volume of the injected sample.[3][5] |
| Poor Peak Shape (Fronting) | Column Overload: Injecting an excessive amount of sample is a common cause.[5] Poor Sample Solubility: The sample is not fully dissolved in the mobile phase or loading solvent. | Decrease Sample Amount: Reduce the injected mass of the compound.[5] Change Sample Solvent: Dilute the sample in the mobile phase whenever possible. If a stronger solvent is needed for solubility, inject the smallest possible volume.[4][6] |
| Co-elution of Impurities | Insufficient Resolution: The chosen mobile phase and stationary phase do not provide adequate separation.[4] Similar Polarity of Impurities: Synthetic byproducts may have very similar polarities to the target compound. | Optimize Mobile Phase: Change the organic modifier (e.g., switch from acetonitrile to methanol or vice-versa) to alter selectivity.[4] Change Stationary Phase: Switch to a column with different chemistry (e.g., from a standard C18 to a phenyl-hexyl or a specialized fluorinated phase column).[4] Adjust Temperature: In HPLC, increasing the column temperature can improve efficiency and alter selectivity.[6] |
| Low or No Compound Recovery | Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase, particularly if it is highly polar or reactive.[4] Decomposition on Column: The compound may be unstable on the acidic silica gel surface.[7] | Deactivate Silica Gel: For flash chromatography, pre-treat the silica gel with a base (e.g., triethylamine in the eluent) if the compound is acid-sensitive.[7] Change Stationary Phase: Consider using a less acidic stationary phase like alumina.[7] Test Stability: Before running a column, spot the compound on a TLC plate and let it sit for an hour to check for degradation.[7] |
| High System Backpressure | Blockage in the System: Frit or tubing blockages are common. Buffer Precipitation: The mobile phase buffer may have precipitated due to high organic solvent concentration.[3] High Mobile Phase Viscosity: The chosen solvent mixture may be too viscous. | Systematic Check: Disconnect components sequentially (column, guard column, tubing) to locate the source of the high pressure.[6] Flush System: Flush the column and system with a solvent that can dissolve potential precipitates (e.g., high aqueous mobile phase for salt buffers).[3] Check Solvent Miscibility: Ensure all mobile phase components are fully miscible.[6][8] |
Frequently Asked Questions (FAQs)
Q1: What is a general experimental protocol for purifying this compound using flash chromatography?
A1: A typical protocol involves method development on TLC, followed by scaling up to a flash column.
Experimental Protocol: Flash Chromatography Purification
-
TLC Method Development:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point for this class of compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (EtOAc).
-
Aim for a retention factor (Rf) of approximately 0.2-0.3 for the target compound to ensure good separation on the column.
-
-
Column Preparation:
-
Select a column size appropriate for the amount of crude material. A general rule is to use a silica gel mass that is 40-100 times the mass of the crude sample.
-
Pack the column with silica gel using the selected eluent system (the "slurry method").
-
-
Sample Loading:
-
Wet Loading: If the crude product is readily soluble in the mobile phase, dissolve it in a minimal amount of the eluent and load it directly onto the top of the column.
-
Dry Loading: If the compound has poor solubility in the eluent, this method is preferred.[4] Dissolve the crude material in a strong solvent (e.g., dichloromethane), add a small amount of silica gel (2-3 times the sample mass), and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the mobile phase determined from TLC analysis. A gradient elution, where the polarity of the solvent is gradually increased (e.g., from 5% EtOAc in hexanes to 20% EtOAc), is often effective.[9]
-
Collect fractions and monitor the elution of the product using TLC.
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound derivative.
-
Q2: My HPLC separation shows broad peaks. What are the most likely causes for a fluorinated compound like this?
A2: Broad peaks in HPLC can stem from several issues. For fluorinated aromatic compounds, the most common causes are:
-
Mobile Phase Composition: The mobile phase may not be optimal. Ensure it is freshly prepared and properly degassed.[5][8] Air bubbles in the system can cause significant peak broadening.[8]
-
Contamination: A contaminated guard column or analytical column can lead to peak broadening. Try replacing the guard column first.[5] If that doesn't work, flushing the analytical column with a strong solvent may help.[8]
-
Secondary Interactions: As with peak tailing, interactions with the stationary phase can cause broadening. Using a different column chemistry or adding a mobile phase modifier can mitigate these effects.[4]
-
Low Flow Rate: An unusually low flow rate can increase diffusion and lead to broader peaks. Verify your pump is delivering the correct flow rate.[5]
Q3: Can I use chiral chromatography to separate enantiomers of a derivative?
A3: Yes, chiral chromatography is a primary method for separating enantiomers. Given that many pharmaceuticals are chiral, this is a critical application in drug development.[10] For fluorinated compounds, polysaccharide-based chiral stationary phases (CSPs) like Chiralcel® OD and Chiralpak® AD are often effective.[11] Method development would involve screening different mobile phases (both normal-phase, like hexane/isopropanol, and reversed-phase, like acetonitrile/water) to achieve separation.
Visualizations
Experimental Workflow for Chromatographic Purification
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. hplc.eu [hplc.eu]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Chromatography [chem.rochester.edu]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent Advances in Chiral Separation of Antihistamine Drugs: Analytical and Bioanalytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with Methyl 4-fluoro-2-(trifluoromethyl)benzoate
Welcome to the technical support center for "Methyl 4-fluoro-2-(trifluoromethyl)benzoate." This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile intermediate. The most common reactions include:
-
Hydrolysis to the corresponding carboxylic acid.
-
Suzuki-Miyaura Coupling to form biaryl compounds.
-
Buchwald-Hartwig Amination to introduce amine functionalities.
-
Reduction of the ester to the corresponding benzyl alcohol.
-
Nucleophilic Aromatic Substitution (SNAr) of the fluoride.
Q2: Why is my Suzuki-Miyaura coupling reaction with this compound giving low yields?
A2: Low yields in Suzuki-Miyaura couplings with this substrate can be due to several factors. The electron-withdrawing nature of the trifluoromethyl and fluoro groups can affect the catalytic cycle. Common issues include catalyst deactivation, slow oxidative addition, and side reactions like dehalogenation. It is crucial to select an appropriate palladium catalyst, ligand, and base combination.
Q3: Can I perform a Buchwald-Hartwig amination on this substrate? Which conditions are recommended?
A3: Yes, Buchwald-Hartwig amination is a viable method for introducing C-N bonds. Due to the electron-deficient nature of the aromatic ring, careful selection of the catalyst system is important. Generally, using a palladium precatalyst with a sterically hindered phosphine ligand, such as XPhos or SPhos, in the presence of a strong base like sodium tert-butoxide or cesium carbonate, gives good results.
Q4: What is the best way to reduce the ester functionality to an alcohol?
A4: The ester can be effectively reduced to (4-fluoro-2-(trifluoromethyl)phenyl)methanol using strong hydride reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective choice for this transformation. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters.[1][2]
Q5: Is the fluorine atom susceptible to nucleophilic aromatic substitution (SNAr)?
A5: Yes, the fluorine atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing trifluoromethyl and methyl ester groups. This allows for SNAr reactions with various nucleophiles, such as amines, alkoxides, and thiolates.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh, high-quality palladium catalyst and ligand. Consider using a pre-catalyst that readily forms the active Pd(0) species. |
| Inefficient Oxidative Addition | Increase the reaction temperature. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos) to facilitate this step. |
| Poorly Soluble Base | Use a base with better solubility in the reaction solvent, such as cesium carbonate or potassium phosphate. |
| Oxygen Contamination | Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and use degassed solvents. |
Issue: Significant Dehalogenation of Starting Material
| Potential Cause | Suggested Solution |
| Hydride Source in Reaction | Use a weaker base like potassium carbonate or potassium phosphate. Avoid alcohol solvents which can act as hydride sources. |
| Slow Transmetalation | Use a more reactive boronic acid derivative, such as a boronic acid pinacol ester (Bpin) or a trifluoroborate salt (BF₃K). |
Buchwald-Hartwig Amination
Issue: Incomplete Reaction
| Potential Cause | Suggested Solution |
| Catalyst Inhibition | The amine substrate or product may be coordinating to the palladium center. Increase the catalyst and/or ligand loading. |
| Insufficiently Strong Base | Switch to a stronger base such as lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide. |
| Sterically Hindered Amine | For bulky amines, a more specialized ligand like RuPhos or BrettPhos may be required. Increase the reaction temperature and time. |
Ester Hydrolysis
Issue: Slow or Incomplete Hydrolysis
| Potential Cause | Suggested Solution |
| Steric Hindrance | The ortho-trifluoromethyl group can sterically hinder the approach of the nucleophile. Use a stronger base (e.g., KOH instead of NaOH) and increase the reaction temperature. |
| Poor Solubility | Add a co-solvent such as methanol or THF to improve the solubility of the ester in the aqueous base. |
Experimental Protocols
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Reaction Scheme:
Reagents and Conditions:
| Parameter | Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Boronic Acid | Phenylboronic acid (1.2 equiv) |
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | SPhos (4 mol%) |
| Base | K₃PO₄ (2.0 equiv) |
| Solvent | Toluene/H₂O (10:1) |
| Temperature | 100 °C |
| Time | 12-24 h |
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the Pd₂(dba)₃ and SPhos under a positive flow of argon.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reduction of this compound
Reaction Scheme:
Reagents and Conditions:
| Parameter | Condition |
| Ester | This compound (1.0 equiv) |
| Reducing Agent | LiAlH₄ (1.5 equiv) |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to room temperature |
| Time | 2-4 h |
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add a solution of this compound in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add LiAlH₄ portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction at 0 °C by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture until a white precipitate forms.
-
Filter the solid through a pad of celite and wash with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography if necessary.
Visualizations
Caption: Workflow for Suzuki-Miyaura Coupling.
Caption: Troubleshooting Low Yield in Suzuki Coupling.
References
Challenges in the regioselective substitution of "Methyl 4-fluoro-2-(trifluoromethyl)benzoate"
Welcome to the technical support center for Methyl 4-fluoro-2-(trifluoromethyl)benzoate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the regioselective substitution of this versatile building block. Below you will find troubleshooting guides and frequently asked questions to aid in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving regioselective substitution on this compound?
A1: The primary challenge lies in controlling the site of substitution due to the competing directing effects of the substituents on the aromatic ring. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. Conversely, in nucleophilic aromatic substitution (SNAr), both the -CF₃ and the methyl ester (-CO₂Me) groups are electron-withdrawing and activate the ring for nucleophilic attack. The fluorine atom at the C4 position is a potential leaving group in SNAr reactions. The regioselectivity will be determined by which position is most activated towards nucleophilic attack.
Q2: Which position is most likely to undergo nucleophilic aromatic substitution (SNAr)?
A2: In nucleophilic aromatic substitution, the fluorine atom at the C4 position is the most probable leaving group. The strong electron-withdrawing effects of the trifluoromethyl group at C2 and the methyl ester at C1 activate the C4 position for nucleophilic attack. Nucleophiles will preferentially attack the C4 position, leading to the displacement of the fluoride ion.
Q3: Can the fluorine atom be used as a leaving group in cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination?
A3: While aryl fluorides can undergo cross-coupling reactions, they are generally less reactive than the corresponding aryl chlorides, bromides, or iodides.[1] Specialized catalytic systems, often employing electron-rich and bulky phosphine ligands, are typically required to achieve efficient coupling with aryl fluorides. For this compound, successful cross-coupling at the C4 position would necessitate overcoming the high bond energy of the C-F bond.
Q4: How do the trifluoromethyl and methyl ester groups influence the reactivity of the aromatic ring?
A4: Both the trifluoromethyl and methyl ester groups are electron-withdrawing. The trifluoromethyl group exerts a strong inductive effect (-I) and a weak resonance effect (-M), significantly decreasing the electron density of the aromatic ring.[2] The methyl ester group also withdraws electron density through both inductive and resonance effects. This overall electron deficiency makes the ring highly susceptible to nucleophilic attack, while deactivating it towards electrophilic substitution.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Problem: A mixture of products is observed, indicating that the nucleophile is not exclusively substituting at the desired C4 position.
Potential Causes:
-
Competing Reaction Sites: While C4 is the most activated site for SNAr, under harsh reaction conditions, other positions might become susceptible to attack, or side reactions involving the ester group could occur.
-
Reaction Conditions: High temperatures or overly strong bases can lead to decreased selectivity.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Start with a lower reaction temperature and gradually increase it to find the optimal balance between reaction rate and selectivity.
-
Choice of Base: Use a milder, non-nucleophilic base to minimize side reactions.
-
Solvent Effects: The choice of solvent can influence the regioselectivity. Screen polar aprotic solvents like DMF, DMSO, or NMP to find the one that gives the best result.[3]
Issue 2: Low Yield in Nucleophilic Aromatic Substitution (SNAr)
Problem: The desired substituted product is obtained with low conversion of the starting material.
Potential Causes:
-
Insufficient Activation: The nucleophile may not be strong enough to react efficiently.
-
Poor Leaving Group Ability: Although activated, fluoride is a less facile leaving group compared to heavier halogens.
-
Decomposition: The starting material or product may be unstable under the reaction conditions.
Troubleshooting Steps:
-
Increase Nucleophile Strength: Consider using a more potent nucleophile or adding a catalyst to facilitate the reaction.
-
Optimize Reaction Conditions: Increase the reaction temperature or time cautiously while monitoring for side product formation.
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as water can compete as a nucleophile.[3]
Issue 3: Failure of Suzuki-Miyaura or Buchwald-Hartwig Cross-Coupling
Problem: No desired cross-coupled product is formed when attempting to substitute the fluorine atom.
Potential Causes:
-
Catalyst Inactivity: The chosen palladium catalyst and ligand system may not be effective for activating the C-F bond.
-
High C-F Bond Energy: The C-F bond is significantly stronger than other carbon-halogen bonds, making oxidative addition to the palladium center difficult.
Troubleshooting Steps:
-
Select Appropriate Catalyst System: For C-F bond activation, use specialized catalyst systems known for their high reactivity, such as those with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[4][5]
-
Optimize Reaction Conditions: Higher temperatures and the use of specific bases (e.g., Cs₂CO₃, K₃PO₄) may be necessary.
-
Consider Alternative Substrates: If feasible, converting the fluoro-substituent to a more reactive bromo- or iodo-substituent might be a more practical approach for these coupling reactions.
Quantitative Data Summary
The following table summarizes the expected regioselectivity for different types of substitution reactions based on the electronic properties of the substituents. Actual yields and selectivities will be highly dependent on the specific reaction conditions.
| Reaction Type | Expected Major Product | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | Substitution at C4 | The C4 position is activated by the strong electron-withdrawing effects of the -CF₃ group at C2 and the -CO₂Me group at C1, making the fluorine a good leaving group. |
| Electrophilic Aromatic Substitution | Substitution at C5 | The -CF₃ and -CO₂Me groups are meta-directing and deactivating. The C5 position is meta to both groups. |
| Ortho-lithiation/Metalation | Lithiation at C3 | The methyl ester is a potential directing group for ortho-lithiation. However, the strong electron-withdrawing nature of the -CF₃ group could also influence the site of deprotonation. |
Experimental Protocols
Protocol 1: Regioselective Nucleophilic Aromatic Substitution (Amination)
This protocol is a representative procedure for the amination of this compound, based on similar transformations reported in the literature.[2][6]
Reaction: Synthesis of Methyl 4-amino-2-(trifluoromethyl)benzoate
Materials:
-
This compound
-
Ammonia (as a solution in a suitable solvent, e.g., ethanol, or as liquid ammonia)
-
Ethanol (or another suitable polar solvent)
-
A sealed reaction vessel (e.g., a pressure tube or autoclave)
Procedure:
-
In a clean, dry pressure vessel, dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of ammonia in ethanol (excess, e.g., 10-20 eq).
-
Seal the vessel tightly.
-
Heat the reaction mixture to 120-150 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully vent the vessel in a fume hood.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Methyl 4-amino-2-(trifluoromethyl)benzoate.
Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
Technical Support Center: Reaction Condition Optimization for Methyl 4-fluoro-2-(trifluoromethyl)benzoate
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of Methyl 4-fluoro-2-(trifluoromethyl)benzoate. Below, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and resolve common issues.
Troubleshooting and FAQs
This section addresses common problems encountered during the synthesis of this compound via the esterification of 4-fluoro-2-(trifluoromethyl)benzoic acid.
Issue 1: Low or No Product Yield
Q1: My Fischer esterification of 4-fluoro-2-(trifluoromethyl)benzoic acid is resulting in a low yield or no product. What are the potential causes and how can I address them?
A1: Low or no yield in Fischer esterification is a frequent issue, often stemming from the reversible nature of the reaction.[1][2] A systematic approach to troubleshooting is recommended.
-
Equilibrium Limitations: The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium process. The accumulation of water can drive the reaction backward, hydrolyzing the ester back to the starting materials.[2]
-
Solution: To shift the equilibrium toward the product, you can use a large excess of methanol (which can also serve as the solvent) or actively remove water as it forms.[3][4] This can be achieved using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like molecular sieves to the reaction mixture.[3][4]
-
-
Catalyst Issues: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be inactive or used in an insufficient amount.[3]
-
Suboptimal Reaction Conditions: The reaction may not be reaching completion due to insufficient temperature or reaction time.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If a significant amount of starting material remains, consider increasing the reaction temperature or extending the reaction time. For fluorinated benzoic acids, typical reaction times can range from 1 to 10 hours at temperatures between 60-110°C.[3]
-
-
Steric Hindrance: The trifluoromethyl group at the ortho position to the carboxylic acid presents significant steric hindrance, which can slow down the rate of esterification.
-
Solution: If steric hindrance is suspected to be the primary issue, consider a more reactive esterification method. One effective alternative is to convert the carboxylic acid to its acid chloride, which is much more reactive towards nucleophilic attack by methanol.[3]
-
Q2: I am observing the formation of unexpected byproducts. What are the likely side reactions?
A2: Byproduct formation can be a significant issue, especially under harsh reaction conditions.
-
Dehydration of Alcohol: If using a strong acid catalyst at high temperatures, the alcohol (methanol) can undergo dehydration to form dimethyl ether.
-
Mitigation: Use milder reaction conditions or a catalyst less prone to causing dehydration, such as a Lewis acid or a heterogeneous catalyst.[3]
-
-
Ring Substitution/Degradation: Although less common for this specific substrate under standard esterification conditions, highly acidic and high-temperature conditions could potentially lead to side reactions on the aromatic ring.
-
Mitigation: Careful control of reaction temperature and time is crucial. If side reactions persist, exploring alternative, milder esterification methods is recommended.
-
Q3: Are there alternative methods to Fischer esterification for synthesizing this compound, especially given the steric hindrance?
A3: Yes, several alternative methods are well-suited for substrates that are sensitive to strong acids or are sterically hindered.[3]
-
Reaction via Acyl Chloride: Converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride is a highly effective method.[5] The resulting acyl chloride is very reactive and readily reacts with methanol to form the ester, often at lower temperatures and without the need for a strong acid catalyst. This method also avoids the production of water.[3][5]
-
Steglich Esterification: This method utilizes a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). It is a much milder method suitable for acid-sensitive substrates.[3]
-
Microwave-Assisted Synthesis: Microwave irradiation can often reduce reaction times and improve yields by rapidly heating the reaction mixture to the desired temperature.[6] This has been shown to be effective for the esterification of other substituted benzoic acids.[6]
-
Heterogeneous Catalysts: The use of solid acid catalysts, such as UiO-66-NH₂, has been reported for the methyl esterification of fluorinated benzoic acids. These catalysts can be easily removed by filtration, simplifying the workup procedure.[7]
Data Presentation
The following tables provide a summary of typical reaction conditions for various esterification methods applicable to the synthesis of this compound. These are general conditions and may require optimization for this specific substrate.
Table 1: Comparison of Common Esterification Methods
| Method | Catalyst/Reagent | Typical Solvent | Temperature (°C) | Reaction Time (h) | Key Advantages | Common Issues |
| Fischer Esterification | H₂SO₄, p-TsOH | Excess Methanol | 60 - 110 (Reflux) | 1 - 10+ | Low cost, simple setup | Equilibrium limited, steric hindrance, potential side reactions |
| Acyl Chloride Formation | Oxalyl chloride, SOCl₂ | Dichloromethane, Toluene | 0 - Reflux | 1 - 4 | High yield, overcomes steric hindrance, no water byproduct | Requires handling of corrosive reagents |
| Steglich Esterification | DCC, DMAP | Dichloromethane, THF | 0 - Room Temp | 2 - 12 | Mild conditions, good for sensitive substrates | Formation of urea byproduct can complicate purification |
| Microwave-Assisted | H₂SO₄, NFSi | Methanol | 100 - 150 | 0.25 - 1 | Rapid, often higher yields | Requires specialized equipment |
| Heterogeneous Catalysis | UiO-66-NH₂ | Methanol | ~150 | ~10 | Catalyst is easily recyclable | Higher catalyst cost, may require higher temperatures |
Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride (Recommended for Higher Yield)
This protocol is adapted from a procedure for the synthesis of this compound.[5]
-
Acid Chloride Formation:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 4-fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of dimethylformamide (DMF) (a few drops).
-
Slowly add oxalyl chloride (1.05 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture. Gas evolution (CO₂ and CO) will be observed.
-
After the gas evolution subsides, gently reflux the mixture for 15-30 minutes to ensure complete conversion to the acid chloride.
-
Allow the reaction mixture to cool to room temperature.
-
-
Esterification:
-
In a separate flask, prepare a solution of anhydrous methanol (2.0-3.0 eq) in anhydrous DCM.
-
Cool the acid chloride solution in an ice bath (0°C).
-
Slowly add the methanol solution to the acid chloride solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC or GC.
-
-
Workup and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Partition the residue between DCM and water.
-
Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution (to quench any remaining acid chloride) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
-
Protocol 2: Fischer Esterification
This is a general protocol for Fischer esterification that can be used as a starting point.
-
Reaction Setup:
-
To a round-bottom flask, add 4-fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq) and a large excess of methanol (can be used as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Add a magnetic stir bar and attach a reflux condenser.
-
-
Reaction:
-
Heat the mixture to reflux (approximately 65°C for methanol) and maintain the reflux for several hours (4-10 hours).
-
Monitor the reaction progress by TLC or GC.
-
-
Workup and Purification:
-
Allow the reaction to cool to room temperature.
-
Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Remove the excess methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
-
Mandatory Visualizations
Caption: A workflow for troubleshooting low yields in the synthesis of this compound.
Caption: Alternative synthetic routes for the preparation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
Overcoming low reactivity of "Methyl 4-fluoro-2-(trifluoromethyl)benzoate"
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 4-fluoro-2-(trifluoromethyl)benzoate. This compound's unique electronic properties, stemming from the ortho-trifluoromethyl and para-fluoro substituents, often lead to lower than expected reactivity in common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in nucleophilic aromatic substitution (SNAr) reactions?
A1: The reactivity of fluoroarenes in SNAr reactions is highly dependent on the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions to the fluorine atom. These groups are necessary to stabilize the negatively charged Meisenheimer intermediate that forms during the reaction.[1][2] In this compound, the trifluoromethyl (-CF3) group is a powerful EWG. However, the methyl ester (-COOCH3) group is only moderately electron-withdrawing. The combined electronic effect is often insufficient to sufficiently activate the fluorine for displacement by common nucleophiles under standard conditions, leading to low reactivity.[1][3]
Q2: I am observing no reaction or very low conversion in my SNAr reaction. What are the initial troubleshooting steps?
A2: If you are experiencing low reactivity, consider the following:
-
Increase Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[4] Consider increasing the reaction temperature, potentially using a high-boiling point solvent like DMSO, DMF, or employing microwave irradiation.
-
Use a Stronger Base: A strong base is often required to deprotonate the nucleophile, increasing its nucleophilicity.[5] If you are using a weak base like K2CO3, consider switching to a stronger, non-nucleophilic base such as NaH, KHMDS, or an organic superbase.[1][5]
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, and NMP are generally preferred as they can solvate the cation of the base and leave the nucleophile more reactive.
-
Anhydrous Conditions: Ensure your reaction is free from water, which can protonate the nucleophile or react with strong bases. Use anhydrous solvents and reagents.[3]
Q3: Can the methyl ester group be hydrolyzed? Are there any challenges?
A3: Yes, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, typically using a strong base like LiOH or NaOH in a mixture of water and an organic solvent (e.g., THF, Methanol).[6] However, the steric hindrance from the ortho-trifluoromethyl group can slow down the rate of hydrolysis compared to less substituted benzoates. Additionally, under harsh basic conditions, there is a potential risk of side reactions involving the trifluoromethyl group.[7] It is advisable to monitor the reaction carefully and use the mildest conditions necessary to achieve full conversion.
Q4: Is direct amidation of the methyl ester feasible?
A4: Direct amidation of this sterically hindered and electronically deactivated ester with an amine is often challenging and may result in low yields. A more reliable two-step approach is generally recommended:
-
First, hydrolyze the methyl ester to the carboxylic acid.
-
Then, couple the resulting carboxylic acid with the desired amine using standard peptide coupling reagents such as HATU, HOBt/EDC, or by converting the acid to an acid chloride using thionyl chloride (SOCl2) or oxalyl chloride.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr)
This is the most common issue encountered with this substrate. The following guide provides a systematic approach to improving reaction outcomes.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low-yield SNAr reactions.
Data on Reaction Conditions
The choice of base and temperature is critical. Below is a table summarizing typical conditions for SNAr reactions on deactivated fluoroarenes.
| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Typical Yield | Notes |
| Primary/Secondary Amine | K₂CO₃ / Cs₂CO₃ | DMSO | 100 - 140 | Low to Moderate | Often requires long reaction times.[8] |
| Primary/Secondary Amine | NaH / KHMDS | THF / DMF | 60 - 100 | Moderate to High | Requires strictly anhydrous conditions.[5] |
| Thiophenol | Et₃N / K₂CO₃ | DMSO / MeOH | 60 - 100 | Moderate | Thiolates are generally good nucleophiles.[3] |
| Phenol | Cs₂CO₃ | DMF | 120 - 150 | Low to Moderate | Phenoxides are weaker nucleophiles; higher temperatures are needed. |
| Alcohol | NaH | DMF | 80 - 120 | Low | Alkoxides are highly basic and can cause side reactions.[5] |
Advanced Strategies
-
Concerted SNAr: Recent studies have shown that certain catalytic systems, such as those using organic superbases (e.g., t-Bu-P4), can promote a concerted SNAr mechanism that does not rely on the formation of a stable Meisenheimer intermediate.[1] This approach can be effective for less activated substrates.
-
Photochemical SNAr: Organophotochemical methods, for example using DDQ under blue LED irradiation, can activate fluoroarenes towards nucleophilic attack by alcohols and azoles under mild, non-basic conditions.[9]
Issue 2: Incomplete Ester Hydrolysis
If you are struggling to fully hydrolyze the methyl ester to the carboxylic acid, consider the following protocol adjustments.
Troubleshooting Decision Tree
Caption: A guide for optimizing ester hydrolysis reaction conditions.
Experimental Protocol: Robust Ester Hydrolysis
This protocol is designed to overcome the steric hindrance and electronic deactivation of the substrate.
-
Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Solvent Addition: Add a 3:1:1 mixture of THF, Methanol, and Water. The reaction should be approximately 0.1 M in the substrate.
-
Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 - 5.0 eq).
-
Reaction: Stir the mixture vigorously at 50-60 °C. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed (typically 4-16 hours).
-
Workup:
-
Cool the reaction mixture to 0 °C.
-
Slowly acidify with 1M HCl until the pH is ~2-3.
-
Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol uses a strong base to enhance reactivity.
-
Materials:
-
This compound
-
Amine nucleophile (1.2 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the amine nucleophile (1.2 eq) and anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add NaH (1.5 eq) portion-wise. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.
-
Extract the product with Ethyl Acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
References
- 1. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chegg.com [chegg.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. cssp.chemspider.com [cssp.chemspider.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
Byproduct formation in the synthesis of "Methyl 4-fluoro-2-(trifluoromethyl)benzoate"
Technical Support Center: Synthesis of Methyl 4-fluoro-2-(trifluoromethyl)benzoate
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly byproduct formation, during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common laboratory-scale synthesis involves a two-step process. First, the corresponding carboxylic acid, 4-fluoro-2-(trifluoromethyl)benzoic acid, is prepared. This is often achieved through a Grignard reaction using a suitable precursor like 2-bromo-5-fluorobenzotrifluoride, followed by quenching with carbon dioxide.[1] The second step is the esterification of the resulting carboxylic acid with methanol.[1] A common method for this esterification is to first convert the carboxylic acid to its more reactive acyl chloride derivative using a reagent like oxalyl chloride or thionyl chloride, which is then reacted with methanol.[1]
Q2: What are the critical safety precautions to consider during this synthesis?
A2: Key safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handling reagents like oxalyl chloride and thionyl chloride with extreme care, as they are corrosive and react with moisture to release toxic gases.
-
Using anhydrous solvents and reaction conditions, as many of the reagents are moisture-sensitive.
Q3: What are the expected yields and purity for this synthesis?
A3: Yields and purity can vary significantly based on the specific reaction conditions and purification methods used. With optimized protocols, it is possible to achieve high yields and purity levels exceeding 98%. However, the formation of byproducts can reduce the overall yield and purity if not properly controlled.
Troubleshooting Guide: Byproduct Formation
Problem 1: My final product is contaminated with unreacted 4-fluoro-2-(trifluoromethyl)benzoic acid.
-
Possible Cause: Incomplete esterification reaction.
-
Solution:
-
Reaction Time and Temperature: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present, consider extending the reaction time or moderately increasing the temperature.[2]
-
Reagent Stoichiometry: Ensure that the esterification agent (e.g., oxalyl chloride, methanol) is used in a sufficient molar excess to drive the reaction to completion.
-
Catalyst Activity: If using a catalyst-based esterification (e.g., with an acid catalyst like H₂SO₄), ensure the catalyst is active and used in the correct amount.[2]
-
Purification: Unreacted carboxylic acid can often be removed by performing a basic wash (e.g., with a saturated sodium bicarbonate solution) during the work-up. The acidic starting material will be deprotonated and move into the aqueous layer, while the neutral ester product remains in the organic layer.
-
Problem 2: I am observing an unknown impurity with a similar retention time to my product in GC/HPLC analysis.
-
Possible Cause 1: Isomeric Byproducts.
-
Explanation: Impurities in the starting materials can lead to the formation of isomeric byproducts. For example, if the initial 2-bromo-5-fluorobenzotrifluoride is contaminated with other isomers, these can be carried through the synthesis to form isomeric methyl benzoate derivatives.
-
Solution:
-
Starting Material Purity: Ensure the purity of your starting materials using techniques like NMR or GC-MS before beginning the synthesis.
-
Purification: Isomers can be challenging to separate. Techniques like column chromatography with a high-resolution stationary phase or preparative HPLC may be necessary. Recrystallization can also be an effective method for separating isomers if the product is a solid.[3]
-
-
-
Possible Cause 2: Byproducts from Side Reactions.
-
Explanation: Depending on the reaction conditions, side reactions can occur. For instance, if using a strong acid catalyst like concentrated sulfuric acid at high temperatures for esterification, sulfonation of the aromatic ring is a potential side reaction.[2] If the reaction temperature is too high during the formation of the acyl chloride, decomposition or other side reactions can occur.
-
Solution:
-
Milder Conditions: Use milder reaction conditions. For esterification, consider methods that do not require strong acids, such as the acyl chloride method or using coupling agents like DCC (dicyclohexylcarbodiimide).[2]
-
Temperature Control: Maintain careful control over the reaction temperature throughout the synthesis.
-
-
Problem 3: My reaction mixture has turned dark, and I see multiple spots on my TLC plate.
-
Possible Cause: Decomposition of starting materials or product.
-
Solution:
-
Temperature Control: Overheating is a common cause of decomposition. Ensure the reaction is not heated excessively.
-
Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.
-
Reagent Quality: Ensure that all reagents and solvents are of high purity and free from contaminants that could promote decomposition.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the esterification of substituted benzoic acids, which can be adapted for the synthesis of this compound.
| Parameter | Condition A: Acyl Chloride Method | Condition B: Fischer Esterification |
| Starting Material | 4-fluoro-2-(trifluoromethyl)benzoic acid | 4-fluoro-2-(trifluoromethyl)benzoic acid |
| Reagents | Oxalyl chloride (1.05 eq.), Methanol (excess) | Methanol (solvent), H₂SO₄ (catalytic) |
| Solvent | Dichloromethane (DCM) | Methanol |
| Temperature | 0 °C to reflux | Reflux (approx. 65 °C) |
| Typical Reaction Time | 2-4 hours | 4-12 hours |
| Potential Byproducts | Unreacted starting acid, residual solvent | Unreacted starting acid, sulfonation byproducts |
| Typical Purity (post-purification) | >98% | >95% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acyl Chloride
-
Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, suspend 4-fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., a few drops).
-
Slowly add oxalyl chloride (1.05-1.2 eq.) dropwise to the suspension at room temperature.[1]
-
After the addition is complete, stir the mixture at room temperature until gas evolution ceases and the solution becomes clear. The reaction can be gently warmed to 40 °C to ensure completion.
-
Esterification: Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add anhydrous methanol (3-5 eq.).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or GC until the acyl chloride is consumed.
-
Work-up: Quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.
Visualizations
Caption: Main reaction pathway and a common byproduct.
Caption: Troubleshooting workflow for byproduct identification.
References
Technical Support Center: Scale-Up Synthesis of Methyl 4-fluoro-2-(trifluoromethyl)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Methyl 4-fluoro-2-(trifluoromethyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most common and industrially scalable method for the synthesis of this compound is the Fischer esterification of 4-fluoro-2-(trifluoromethyl)benzoic acid with methanol, using a strong acid catalyst. This method is favored for its use of readily available and cost-effective reagents.
Q2: What are the critical process parameters to monitor during the scale-up of this esterification?
A2: Key parameters to monitor during scale-up include:
-
Temperature: To control reaction rate and minimize side reactions.
-
Rate of water removal: To drive the reaction equilibrium towards the product.
-
Catalyst concentration: To ensure efficient conversion without promoting side reactions.
-
Purity of starting materials: Impurities can lead to side reactions and complicate purification.
Q3: What are the primary safety concerns associated with the synthesis of this compound?
A3: The primary safety concerns include:
-
Flammability: Methanol is flammable, and the product itself is a combustible liquid.
-
Corrosivity: Strong acid catalysts are corrosive.
-
Irritation: The product and its precursors may cause skin and eye irritation.
-
Toxicity: Care should be taken to avoid inhalation and ingestion of all chemicals involved.
Troubleshooting Guide
Problem: Low or Incomplete Conversion
| Potential Cause | Recommended Solution |
| Insufficient Water Removal | On a larger scale, ensure efficient water removal by using a Dean-Stark trap or by passing the reaction mixture through a bed of molecular sieves. |
| Catalyst Inactivity | Use a fresh, anhydrous strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. Consider using a solid acid catalyst for easier removal. |
| Inadequate Reaction Time or Temperature | Monitor the reaction progress by TLC or HPLC. If the reaction stalls, consider a modest increase in temperature or extending the reaction time. |
| Poor Mixing | In large reactors, ensure adequate agitation to maintain a homogeneous reaction mixture. |
Problem: Formation of Impurities/Side Products
| Potential Cause | Recommended Solution |
| Sulfonation of Aromatic Ring | If using sulfuric acid as a catalyst, avoid excessively high temperatures which can lead to sulfonation of the aromatic ring. |
| Ether Formation | At high temperatures, methanol can dehydrate to form dimethyl ether. Maintain the reaction temperature below the threshold for this side reaction. |
| Unreacted Starting Material | Improve the reaction conditions as described for low conversion. |
Problem: Difficulties in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Emulsion Formation During Workup | During the aqueous workup, add brine to help break emulsions. |
| Co-distillation with Solvent | If purifying by distillation, ensure the solvent is completely removed prior to high vacuum distillation of the product. |
| Product is an Oil | If recrystallization is attempted and the product oils out, try using a different solvent system or purify by column chromatography. |
Experimental Protocols
Synthesis of 4-fluoro-2-(trifluoromethyl)benzoic acid (Precursor)
A plausible laboratory-scale synthesis of the precursor can be adapted from procedures for similar molecules.
-
To a dry reaction vessel under an inert atmosphere, add magnesium turnings and a crystal of iodine.
-
Add a solution of 2-bromo-5-fluorobenzotrifluoride in an anhydrous ether solvent (e.g., THF, Et2O) dropwise to initiate the Grignard reaction.
-
Once the Grignard reagent is formed, cool the reaction mixture and bubble dry carbon dioxide gas through the solution.
-
After the reaction is complete, quench with aqueous acid (e.g., HCl).
-
Extract the product with an organic solvent, wash, dry, and concentrate to yield the crude carboxylic acid.
-
Purify by recrystallization or column chromatography.
Scale-up Synthesis of this compound
This protocol is a representative procedure for a pilot-scale synthesis.
-
Reactor Setup: Charge a glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and a Dean-Stark trap with 4-fluoro-2-(trifluoromethyl)benzoic acid and methanol (excess, e.g., 5-10 equivalents).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., 1-2 mol% of concentrated sulfuric acid or p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until water is no longer collected, and reaction monitoring (e.g., by HPLC) indicates completion.
-
Workup:
-
Cool the reaction mixture.
-
Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Separate the organic and aqueous layers.
-
Wash the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
-
Purification:
-
Filter off the drying agent.
-
Remove the excess methanol under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Esterification of Fluorinated Benzoic Acids
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| H₂SO₄ | Methanol | Reflux | 4-8 | >90 (typical) | General Fischer Esterification |
| p-TsOH | Toluene | Reflux | 6-12 | >90 (typical) | General Fischer Esterification with Dean-Stark |
| UiO-66-NH₂ | Methanol | 100 | 10 | High Conversion | |
| Zr/Ti Solid Acid | Methanol | 120 | 24 | Varies |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Logical flow for the scale-up process.
Stability issues of "Methyl 4-fluoro-2-(trifluoromethyl)benzoate" under reaction conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 4-fluoro-2-(trifluoromethyl)benzoate under various reaction conditions. The information is designed to help users anticipate and address potential challenges during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues encountered with this compound?
A1: The primary stability concerns with this compound involve the reactivity of its three key functional groups: the methyl ester, the aromatic fluorine, and the trifluoromethyl group. Issues can arise under strong acidic, basic, or nucleophilic conditions, as well as at elevated temperatures.
Q2: How stable is the methyl ester group to hydrolysis?
A2: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. Basic hydrolysis (saponification) is typically faster and irreversible. The presence of the electron-withdrawing trifluoromethyl and fluoro groups can influence the rate of this reaction.
Q3: Can the aromatic fluorine atom be displaced during a reaction?
A3: Yes, the fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr). The aromatic ring is activated towards nucleophilic attack by the presence of the strongly electron-withdrawing trifluoromethyl and methoxycarbonyl groups.[1][2][3][4] Strong nucleophiles such as amines, thiols, and alkoxides can displace the fluoride, particularly at elevated temperatures.
Q4: Is the trifluoromethyl (CF3) group stable under all reaction conditions?
A4: The trifluoromethyl group is generally considered stable.[5] However, it can undergo decomposition under certain harsh conditions. For instance, strong bases can lead to hydrolysis of the trifluoromethyl group, and reactions with some transition metal catalysts or Lewis acids might also affect its integrity.[5][6] Protolytic defluorination can occur in the presence of superacids.[5]
Q5: Are there any known incompatibilities with common reagents?
A5: Caution should be exercised when using strong nucleophiles, strong bases (e.g., alkoxides, organolithiums), and strong acids, especially at high temperatures. These reagents can lead to hydrolysis of the ester, nucleophilic aromatic substitution of the fluorine, or potentially degradation of the trifluoromethyl group.
Troubleshooting Guides
This section provides guidance on how to identify and resolve common issues encountered when using this compound in chemical reactions.
Issue 1: Formation of 4-Fluoro-2-(trifluoromethyl)benzoic acid as a byproduct.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the methyl ester | - Acidic Conditions: Ensure all reagents and solvents are anhydrous. If an acidic catalyst is required, consider using a milder one or a non-aqueous workup. |
| - Basic Conditions: If possible, use non-basic conditions. If a base is necessary, consider using a weaker, non-nucleophilic base or performing the reaction at a lower temperature to minimize hydrolysis. | |
| - Workup: During aqueous workup, maintain a neutral or slightly acidic pH to prevent hydrolysis. |
Issue 2: Unexpected substitution of the fluorine atom.
| Potential Cause | Troubleshooting Steps |
| Nucleophilic Aromatic Substitution (SNAr) | - Nucleophilic Reagents: If a nucleophile is part of the reaction, consider if it is strong enough to displace the fluoride. If so, a protecting group strategy or an alternative synthetic route might be necessary. |
| - Reaction Temperature: SNAr reactions are often accelerated by heat. Running the reaction at a lower temperature may prevent this side reaction. | |
| - Solvent Effects: Polar aprotic solvents can accelerate SNAr reactions. Consider using a less polar solvent if compatible with the desired transformation. |
Issue 3: Degradation of the trifluoromethyl group.
| Potential Cause | Troubleshooting Steps |
| Harsh Basic Conditions | - Avoid using very strong bases like alkali metal hydroxides at high temperatures for extended periods. Consider using milder bases.[6] |
| Strong Lewis or Brønsted Acids | - Be cautious with strong Lewis acids or superacids which can promote defluorination.[5] Use the minimum necessary amount of acid catalyst. |
Experimental Protocols
Protocol: Assessing Stability of this compound
-
Reaction Setup: In a clean, dry reaction vessel, dissolve a known amount of this compound in the chosen reaction solvent.
-
Internal Standard: Add a known amount of an inert internal standard (e.g., undecane, dodecane) to the reaction mixture. This will be used for quantitative analysis by GC or LC-MS.
-
Reagent Addition: Introduce the reagent(s) of concern (e.g., acid, base, nucleophile) at the desired reaction temperature.
-
Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to prevent further transformation during analysis (e.g., by neutralizing with an acid or base).
-
Analysis: Analyze the quenched aliquots by a suitable method such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of remaining this compound and to identify any degradation products.
-
Data Interpretation: Plot the concentration of the starting material over time to determine the rate of decomposition under the tested conditions.
Visualizations
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. acgpubs.org [acgpubs.org]
- 3. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Validation & Comparative
A Comparative Guide to Fluorinated Building Blocks: Methyl 4-fluoro-2-(trifluoromethyl)benzoate in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established method for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The use of fluorinated building blocks offers a reliable and efficient approach to introduce fluorine and trifluoromethyl groups. This guide provides an objective comparison of Methyl 4-fluoro-2-(trifluoromethyl)benzoate with other commercially available fluorinated benzoic acid esters, offering insights into their relative performance in common synthetic transformations and their impact on key drug-like properties.[1]
Physicochemical Properties: A Comparative Analysis
The substitution pattern of fluorine and trifluoromethyl groups on the benzene ring significantly influences the electronic and lipophilic character of the building block. These properties, in turn, can affect the reactivity of the molecule and the biological activity of its derivatives. A key parameter in drug design is the octanol-water partition coefficient (LogP), which is a measure of a compound's lipophilicity.
| Building Block | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP |
| This compound | C₉H₆F₄O₂ | 222.14 | 3.2 | |
| Methyl 4-fluorobenzoate | C₈H₇FO₂ | 154.14 | 1.8 [2] | |
| Methyl 2-(trifluoromethyl)benzoate | C₉H₇F₃O₂ | 204.15 | 2.7 [3][4] | |
| Methyl 4-chloro-2-(trifluoromethyl)benzoate | C₉H₆ClF₃O₂ | 238.59 | 3.8 |
Calculated LogP values were obtained from PubChem.[1][3][5][6]
The data clearly indicates that the presence and position of the trifluoromethyl group have a substantial impact on lipophilicity. This compound exhibits a significantly higher calculated LogP compared to Methyl 4-fluorobenzoate, highlighting the lipophilic contribution of the trifluoromethyl group.[7] Interestingly, the LogP of the target compound is also higher than that of Methyl 2-(trifluoromethyl)benzoate, suggesting that the 4-fluoro substituent further enhances lipophilicity. The chloro-analogue displays the highest lipophilicity among the compared building blocks.
Reactivity in Common Synthetic Transformations
The utility of a building block is determined by its reactivity in key chemical transformations that enable the construction of more complex molecules. Two of the most common and important reactions in drug discovery are amide bond formation and Suzuki-Miyaura cross-coupling.
Amide Bond Formation
The conversion of the methyl ester to an amide is a fundamental step in the synthesis of many bioactive compounds. The reactivity of the ester towards aminolysis can be influenced by the electronic nature of the aromatic ring. The electron-withdrawing trifluoromethyl group at the ortho position in this compound is expected to increase the electrophilicity of the carbonyl carbon, potentially facilitating the reaction with amines.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[8] The efficiency of this reaction can be influenced by the electronic and steric environment of the coupling partners. For building blocks that are themselves the product of a Suzuki coupling or are intended for further functionalization, understanding their performance in this reaction is crucial.
Direct comparative yields for Suzuki-Miyaura reactions involving these specific methyl benzoates are not extensively documented in a single study. However, the electronic properties of the building blocks suggest potential differences in reactivity. The electron-withdrawing nature of the trifluoromethyl and fluoro substituents can influence the oxidative addition step of the catalytic cycle.
Impact on Metabolic Stability
A primary reason for incorporating fluorine into drug candidates is to enhance metabolic stability by blocking potential sites of metabolism.[9] The trifluoromethyl group is particularly effective in this regard due to the strength of the C-F bond, making it resistant to enzymatic oxidation.[9]
While specific comparative metabolic stability data for derivatives of these building blocks from a single head-to-head study is scarce, it is a well-established principle that the introduction of a trifluoromethyl group can significantly increase the half-life of a compound in microsomal stability assays.[10][11] Therefore, it can be anticipated that compounds derived from this compound would exhibit greater metabolic stability compared to analogues synthesized from Methyl 4-fluorobenzoate.
Experimental Protocols
General Protocol for Amide Formation from Methyl Benzoate Derivatives
This protocol describes a general procedure for the synthesis of benzamides from their corresponding methyl esters.
Materials:
-
Methyl benzoate derivative (1.0 eq)
-
Amine (1.2 eq)
-
Trimethylaluminum (2.0 M in toluene, 2.0 eq)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve the methyl benzoate derivative and the amine in anhydrous toluene in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the trimethylaluminum solution dropwise to the stirred reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[12][13][14]
General Protocol for Microsomal Stability Assay
This protocol provides a general method for assessing the metabolic stability of a compound using liver microsomes.
Materials:
-
Test compound (1 mM stock solution in DMSO)
-
Liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (containing an internal standard)
-
96-well plates
-
Incubator shaker (37 °C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer.
-
In a 96-well plate, add the liver microsome solution and the test compound working solution. Pre-incubate the plate at 37 °C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Calculate the half-life (t₁/₂) and intrinsic clearance (Clint) of the compound.[9][10]
Mandatory Visualizations
Caption: A typical workflow in drug discovery utilizing fluorinated building blocks.
Caption: Experimental workflow for a microsomal stability assay.
References
- 1. Methyl 2-fluoro-5-(trifluoromethyl)benzoate | C9H6F4O2 | CID 16412774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-fluorobenzoate [webbook.nist.gov]
- 3. Methyl 2-(trifluoromethyl)benzoate | C9H7F3O2 | CID 2775578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Methyl 2-hydroxy-4-(trifluoromethyl)benzoate | C9H7F3O3 | CID 349235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 4-chloro-2-fluorobenzoate | C8H6ClFO2 | CID 2759832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Amide Synthesis [fishersci.co.uk]
Comparative Analysis of 2-Phenoxybenzamide Derivatives as Potent Antiplasmodial Agents: A Structure-Activity Relationship Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a series of novel 2-phenoxybenzamide derivatives and their in vitro activity against the blood stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The following sections detail the structure-activity relationships (SAR) of these compounds, presenting key quantitative data, experimental methodologies, and visual representations of the molecular scaffold and synthetic workflow. The data presented is based on a study that identified a promising 2-phenoxybenzamide from the Medicines for Malaria Venture Malaria Box Project and subsequently synthesized and evaluated a series of new derivatives to explore their therapeutic potential.[1]
Quantitative Data Summary: Antiplasmodial Activity and Cytotoxicity
The antiplasmodial activity of the synthesized 2-phenoxybenzamide derivatives was evaluated against the NF54 strain of P. falciparum (PfNF54), and their cytotoxicity was assessed against rat skeletal muscle L-6 cells. The results, presented as 50% inhibitory concentrations (IC50), are summarized in the table below. The selectivity index (S.I.), calculated as the ratio of the IC50 in L-6 cells to the IC50 in PfNF54, is also provided to indicate the compound's specificity for the parasite.
| Compound ID | R¹ | R² | R³ | R⁴ | PfNF54 IC50 (µM) | L-6 cells IC50 (µM) | Selectivity Index (S.I.) |
| Lead (1) | H | H | 4-fluorophenoxy | H | 0.938 | >190 | >202.6 |
| 5 | H | H | 2-phenoxy | H | 4.662 | 89.87 | 19.27 |
| 6 | H | H | 4-phenoxy | H | 1.012 | 128.6 | 127.1 |
| 7 | H | H | H | H | 3.738 | 113.0 | 30.22 |
| 8 | H | H | 4-acetamidophenoxy | H | 1.146 | 72.13 | 62.93 |
| 17 | H | H | 4-fluorophenoxy | N-acetylpiperazinyl | 2.890 | 25.33 | 8.77 |
| 19 | H | H | 4-fluorophenoxy | N-pivaloylpiperazinyl | 0.659 | 190.3 | 288.6 |
| 20 | H | H | 4-fluorophenoxy | N-tert-butylpiperazinyl | 2.300 | 24.64 | 10.72 |
| 21 | H | CF₃ | 4-fluorophenoxy | N-Boc-piperazinyl | 0.269 | 124.0 | 460.0 |
| 22 | H | H | 4-fluorophenoxy | N,N-dimethylcarbamoyl | 2.650 | 20.17 | 7.61 |
| 50 | H | H | 4-fluorophenoxy | 3-aminophenyl | 51.85 | >190 | >3.66 |
| 51 | H | H | 4-fluorophenoxy | 4-aminophenyl | 51.49 | >190 | >3.69 |
| 56 | H | CF₃ | 4-fluorophenoxy | N-pivaloylpiperazinyl | 0.617 | 185.0 | 299.7 |
Data extracted from a study on 2-phenoxybenzamide derivatives.[1]
Key SAR Observations:
-
The presence of a 4-fluorophenoxy substituent at the R³ position generally has an advantageous effect on antiplasmodial activity.[1]
-
Replacement of the piperazinyl moieties with amino groups, as seen in compounds 50 and 51, leads to a significant decrease in activity.[1]
-
Among the N-substituted piperazinyl derivatives, the N-pivaloyl (19 and 56) and N-Boc (21) analogues showed sub-micromolar antiplasmodial activity and high selectivity indices.[1]
-
The introduction of a trifluoromethyl group at the R² position, as in compound 21, in combination with an N-Boc-piperazinyl group at R⁴, resulted in the most potent compound with an excellent selectivity index of 460.[1]
Experimental Protocols
General Synthesis of 2-Phenoxybenzamide Derivatives
The synthesis of the 2-phenoxybenzamide derivatives involved a multi-step process. The core 2-phenoxybenzoic acid intermediates were either commercially available or synthesized via an Ullmann condensation of a substituted phenol with a 2-halobenzoic acid. The final amide products were obtained by coupling the appropriate 2-phenoxybenzoic acid with a substituted aniline.
Example Synthesis of the Amide Derivatives:
A solution of the respective 2-phenoxybenzoic acid (1.0 equivalent) in dry N,N-dimethylformamide (DMF) was treated with 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents). The mixture was stirred at room temperature for a specified time to form the activated acyl-imidazole intermediate. Subsequently, the corresponding aniline derivative (1.0 equivalent) was added, and the reaction mixture was stirred at an elevated temperature (e.g., 80 °C) overnight. After cooling to room temperature, the reaction mixture was poured into water, and the precipitated product was collected by filtration, washed with water, and purified by recrystallization or column chromatography.
In Vitro Antiplasmodial Activity Assay
The in vitro activity against the erythrocytic stages of P. falciparum (NF54 strain) was determined using a [³H]-hypoxanthine incorporation assay. The parasites were cultured in human red blood cells and synchronized. The assay was performed in 96-well microtiter plates, where the test compounds were serially diluted. After incubation, the incorporation of [³H]-hypoxanthine was measured, and the 50% inhibitory concentration (IC50) was calculated from the dose-response curves.
In Vitro Cytotoxicity Assay
The cytotoxicity of the compounds was evaluated against the L-6 cell line, a primary cell line derived from rat skeletal myoblasts. The cells were seeded in 96-well microtiter plates and incubated with serial dilutions of the test compounds for a specified period. The viability of the cells was determined using a resazurin-based assay. The IC50 values were calculated from the dose-response curves.
Visualizations
Signaling Pathways and Experimental Workflows
References
A Comparative Guide to Bioisosteric Alternatives for Methyl 4-fluoro-2-(trifluoromethyl)benzoate in Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to achieving desired pharmacological profiles. Methyl 4-fluoro-2-(trifluoromethyl)benzoate is a valuable scaffold, frequently employed to introduce the trifluoromethyl (CF3) group into drug candidates. The CF3 group is favored for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[1][2] However, the exploration of bioisosteric replacements for the trifluoromethylphenyl moiety can unlock novel chemical space and lead to compounds with superior efficacy, selectivity, and pharmacokinetic properties.
This guide provides a comparative analysis of alternatives to this compound, with a focus on the bioisosteric replacement of the trifluoromethyl group with a cyano (CN) group. We present a summary of comparative physicochemical data, relevant synthetic protocols, and a discussion of the potential impact of this substitution on biological activity.
Physicochemical Properties: A Comparative Analysis
The trifluoromethyl group and the cyano group are both strongly electron-withdrawing, a property that can significantly influence the acidity of nearby functional groups and modulate interactions with biological targets. However, they differ in their steric and lipophilic contributions. A study comparing trifluoromethyl- and cyano-substituted N-phenylbenzamides provides valuable insights into the distinct physicochemical properties conferred by these groups.[3]
| Property | Trifluoromethyl (-CF3) | Cyano (-CN) | Impact on Drug Design |
| Hansch Lipophilicity Parameter (π) | +0.88 | -0.57 | The CF3 group significantly increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[1] Conversely, the more polar CN group can improve aqueous solubility. |
| Electron Withdrawing Nature (Hammett σp) | +0.54 | +0.66 | Both groups are strong electron-withdrawing moieties, influencing the pKa of nearby acidic or basic centers and potentially participating in polar interactions with the target protein. |
| Steric Hindrance (van der Waals radius of F vs. N) | Larger | Smaller | The bulkier CF3 group can provide a better steric fit in some binding pockets, while the linear and smaller CN group may be more favorable in others. |
| Metabolic Stability | High | Generally stable, but can be metabolized | The C-F bond is exceptionally strong, rendering the CF3 group highly resistant to metabolic degradation.[1] The CN group is also relatively stable but can be susceptible to enzymatic hydrolysis under certain conditions. |
Bioisosteric Replacement in Practice: A Case for the Cyano Group
The cyano group serves as a compelling bioisostere for the trifluoromethyl group. Its linear geometry and similar electron-withdrawing properties allow it to mimic some of the key interactions of the CF3 group while offering distinct advantages in terms of polarity and size. The dual incorporation of trifluoromethyl and cyano groups into pyrazole pharmacophores has been explored, with some cyano-analogues of Celecoxib demonstrating enhanced inhibitory activity towards cyclooxygenase-2 (COX-2).[4]
Synthesis of an Alternative Building Block: Methyl 4-fluoro-2-cyanobenzoate
The synthesis of Methyl 4-fluoro-2-cyanobenzoate, a direct analogue of this compound, can be achieved through various synthetic routes. A common method involves the cyanation of a corresponding halogenated precursor.
Experimental Protocol: Synthesis of Methyl 4-fluoro-2-cyanobenzoate
This protocol is adapted from the synthesis of related cyanobenzoates.
Materials:
-
Methyl 2-chloro-4-fluorobenzoate
-
Copper(I) cyanide
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Sodium sulfate
Procedure:
-
In a round-bottom flask, combine Methyl 2-chloro-4-fluorobenzoate and Copper(I) cyanide in DMF.
-
Heat the reaction mixture under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Methyl 4-fluoro-2-cyanobenzoate.
Impact on Biological Activity: A Comparative Outlook
The replacement of a trifluoromethyl group with a cyano group can have a profound impact on the biological activity of a drug candidate. The alteration in lipophilicity, steric profile, and hydrogen bonding capacity can lead to changes in binding affinity, selectivity, and pharmacokinetic properties.
A study on CB1 receptor positive allosteric modulators demonstrated that replacing an aliphatic nitro group with a trifluoromethyl group led to more potent compounds with improved metabolic stability.[2][5][6] While not a direct comparison with a cyano group, this highlights the significant influence of such substitutions. In the development of pyrazole-based inhibitors, the introduction of a cyano group in place of a trifluoromethyl group in some instances led to enhanced biological activity.[4]
Experimental Protocol: In Vitro IC50 Determination using MTT Assay
This protocol provides a general framework for assessing the inhibitory potency of a compound against a specific cell line.[7][8][9]
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizing the Concepts
Diagram 1: Bioisosteric Replacement Strategy
A diagram illustrating the concept of bioisosteric replacement.
Diagram 2: General Workflow for Comparative Evaluation
A flowchart depicting the experimental process for comparing analogs.
Conclusion
The choice between incorporating a trifluoromethyl group via this compound or a cyano group through an alternative building block is a nuanced decision that depends on the specific goals of the drug discovery program. While the trifluoromethyl group offers well-established advantages in terms of metabolic stability and lipophilicity, the cyano group provides a valuable bioisosteric alternative with a distinct physicochemical profile that can lead to improved solubility and potentially novel interactions with the biological target. A thorough evaluation of both options through the synthesis and testing of analogous compounds is crucial for making an informed decision and optimizing the properties of a lead candidate.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative crystal structure analysis in trifluoromethyl- and cyano-substituted N-phenylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
A Comparative Guide to CRAC Channel Inhibitors Synthesized from a Fluorinated Benzoate Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of N-pyrazolyl carboxamides, a class of compounds with potential therapeutic applications, synthesized from precursors such as "Methyl 4-fluoro-2-(trifluoromethyl)benzoate". The focus is on their activity as Calcium Release-Activated Calcium (CRAC) channel inhibitors, a key target in inflammatory and autoimmune diseases.
Introduction to CRAC Channels and Their Inhibition
Calcium Release-Activated Calcium (CRAC) channels are crucial for intracellular calcium signaling in various cell types, particularly immune cells like T-lymphocytes and mast cells.[1] These channels are activated upon depletion of calcium from intracellular stores, leading to a sustained influx of extracellular calcium. This calcium influx is a critical signal for a multitude of cellular processes, including gene expression, proliferation, and the release of inflammatory mediators.[1] Consequently, the inhibition of CRAC channels presents a promising therapeutic strategy for a range of autoimmune and inflammatory disorders.
A notable class of CRAC channel inhibitors are N-pyrazolyl carboxamides. The synthesis of these compounds can utilize fluorinated building blocks, such as derivatives of "this compound", to introduce key structural motifs that enhance their biological activity.
Featured Compound and Alternatives: A Quantitative Comparison
This guide focuses on GSK-7975A , a representative N-pyrazolyl carboxamide and a selective CRAC channel inhibitor.[2][3] For comparative purposes, we are including data on other well-characterized CRAC channel inhibitors, Synta66 and BTP2 (YM-58483) .
| Compound | Chemical Class | Target | Cell Type | IC50 | Citation(s) |
| GSK-7975A | N-Pyrazolyl Carboxamide | CRAC Channel (Orai1) | RBL-2H3 | 0.8 ± 0.1 µM | [3] |
| CRAC Channel (Orai1/STIM1) | HEK293 | ~4 µM | [1][3] | ||
| Synta66 | Pyrazole Derivative | CRAC Channel (Orai1) | Not Specified | 3 µM | [2] |
| BTP2 (YM-58483) | Bis(trifluoromethyl)pyrazole | CRAC Channel | Jurkat T cells | 100 nM | [1][2] |
Table 1: Comparative in vitro potency of selected CRAC channel inhibitors. The half-maximal inhibitory concentration (IC50) values highlight the potency of each compound against the CRAC channel in different cellular contexts.
Plausible Synthetic Pathway
While a direct, step-by-step synthesis of GSK-7975A from "this compound" is not explicitly detailed in the public domain, the core structure of GSK-7975A is a substituted benzamide. The necessary 4-hydroxy-2-(trifluoromethyl)benzoic acid precursor can be conceptually derived from "this compound" through hydrolysis of the ester and nucleophilic aromatic substitution of the fluorine with a hydroxyl group. The subsequent coupling with the appropriate aminopyrazole derivative would yield the final product.
Caption: Plausible synthetic route to GSK-7975A.
Mechanism of Action: CRAC Channel Signaling
The activation of CRAC channels is a cascade of events initiated by the depletion of calcium from the endoplasmic reticulum (ER). This process is sensed by the STIM1 protein, which then translocates to the plasma membrane to interact with and open the Orai1 channel, the pore-forming subunit of the CRAC channel. This allows for the influx of extracellular calcium, which in turn activates downstream signaling pathways, such as the calcineurin-NFAT pathway, leading to the transcription of pro-inflammatory genes.
Caption: CRAC channel signaling pathway and point of inhibition.
Experimental Protocols
CRAC Channel Inhibition Assay using a Fluorometric Imaging Plate Reader (FLIPR)
This protocol describes a common method for assessing the inhibitory activity of compounds on CRAC channels by measuring store-operated calcium entry (SOCE).
1. Materials and Reagents:
-
Cell Line: Jurkat T cells or Rat Basophilic Leukemia (RBL-2H3) cells.
-
Fluorescent Calcium Indicator: Fluo-4 AM or a FLIPR Calcium Assay Kit.
-
Pluronic F-127: To aid in dye loading.
-
Assay Plates: Black, clear-bottom 96- or 384-well plates.
-
Buffers:
-
Calcium-free Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
HBSS with 20 mM HEPES and 2 mM CaCl2.
-
-
Store-depleting agent: Thapsigargin (1 µM final concentration).
-
Test Compounds: GSK-7975A and comparators, prepared in a dilution series in DMSO.
2. Experimental Workflow:
Caption: Workflow for the FLIPR-based CRAC channel assay.
3. Detailed Procedure:
-
Cell Plating: Seed the cells into the microplate wells and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Dye Loading: Prepare a dye loading solution containing the fluorescent calcium indicator and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate for 1 hour at 37°C.
-
Compound Addition: After incubation, wash the cells with calcium-free HBSS. Add the test compounds at the desired concentrations to the respective wells and incubate for 15-30 minutes at room temperature.
-
FLIPR Measurement:
-
Place the plate in the FLIPR instrument.
-
First Addition: Program the instrument to add thapsigargin in calcium-free HBSS to each well to deplete the intracellular calcium stores. Record the fluorescence for 2-3 minutes to establish a baseline.
-
Second Addition: Program a second addition of HBSS containing 2 mM CaCl2 to initiate calcium influx through the CRAC channels.
-
Record the fluorescence for another 3-5 minutes to measure the peak calcium response.
-
-
Data Analysis: The inhibitory effect of the compounds is determined by the reduction in the peak fluorescence signal after the calcium add-back compared to the vehicle control. The IC50 values are calculated from the dose-response curves.
Conclusion
The N-pyrazolyl carboxamide, GSK-7975A, demonstrates potent inhibition of CRAC channels, a key target in inflammatory and autoimmune diseases. Its activity is comparable to other known CRAC channel inhibitors. The fluorinated benzoate core, potentially derived from "this compound", is a valuable scaffold for the development of such inhibitors. The provided experimental protocol offers a robust method for evaluating the efficacy of novel compounds targeting this important signaling pathway.
References
Ortho vs. Para: A Comparative Analysis of Trifluoromethyl Group Effects on Drug Development
A deep dive into the positional isomerism of the trifluoromethyl group reveals significant impacts on the physicochemical properties, metabolic stability, and biological activity of drug candidates. This guide provides a comparative analysis of ortho- versus para-trifluoromethyl substitution, offering supporting data and experimental context for researchers, scientists, and drug development professionals.
The strategic placement of a trifluoromethyl (CF₃) group is a well-established method in medicinal chemistry to enhance a molecule's pharmacological profile. This powerful electron-withdrawing moiety can profoundly influence a compound's acidity (pKa), lipophilicity (logP), metabolic stability, and receptor binding affinity. However, the effects are not uniform and are highly dependent on the group's position on an aromatic ring. Understanding the distinct consequences of ortho versus para substitution is critical for rational drug design and lead optimization.
Physicochemical Properties: A Tale of Two Positions
The location of the trifluoromethyl group directly impacts the electronic and steric environment of a molecule, leading to notable differences in its fundamental physicochemical properties. We will examine these differences using trifluoromethyl-substituted anilines and phenols as model systems.
The strong electron-withdrawing nature of the trifluoromethyl group generally increases the acidity (lowers the pKa) of both phenols and anilinium ions compared to their non-substituted counterparts. In the para position, this effect is primarily electronic, transmitted through the aromatic system. However, in the ortho position, steric hindrance and potential intramolecular interactions can come into play, further modulating the pKa.
Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is also sensitive to the CF₃ group's position.
| Compound | Isomer | pKa | logP |
| Trifluoromethylaniline | Ortho | ~1.10 (Predicted)[1] | 2.32[1] |
| Para | 2.45[2] | 1.95 - 2.39[2][3] | |
| Trifluoromethylphenol | Ortho | - | - |
| Para | 9.39 (Predicted) | - |
Note: Data is compiled from various sources and may reflect predicted or experimental values. Direct comparative experimental data from a single source is ideal for precise analysis.
The Logic of Positional Effects
The observed differences in physicochemical properties can be attributed to the interplay of electronic and steric effects, which are dictated by the CF₃ group's position.
Impact on Metabolic Stability
The trifluoromethyl group is renowned for its ability to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] The robust carbon-fluorine bond is significantly more resistant to enzymatic cleavage than a carbon-hydrogen bond.[4]
While both ortho and para substitutions can confer metabolic protection, the specific context of the drug scaffold and the targeted metabolic pathway is crucial. A study on picornavirus inhibitors demonstrated that a trifluoromethyl substitution not only prevented hydroxylation at its position but also provided a broader protective effect, significantly reducing the number of metabolites formed.[5] In a study of HDAC inhibitors, a direct trend in activity was observed based on the position of a methoxy group, with para-substitution showing the highest activity and ortho-substitution the lowest, which can be correlated with metabolic stability and binding.[6]
The positional isomerism can influence which metabolic pathways are blocked. For instance, in a study of fluorofentanyl isomers, while the overall metabolic patterns were similar, the relative abundance of certain metabolites could be influenced by the fluorine atom's position.[7]
Receptor Binding and Biological Activity
The position of the trifluoromethyl group can have a profound impact on a ligand's binding affinity and functional activity at its biological target. These effects can stem from direct interactions with the receptor or by influencing the overall conformation of the molecule.
A study on allosteric inhibitors of Dengue and Zika virus protease found that for a proline-based scaffold, the meta-substituted trifluoromethyl derivative was the most active.[8] In contrast, for a pipecolic acid-based scaffold, the para-nitro substituted compounds were more effective against the Zika protease.[8] This highlights the nuanced and scaffold-dependent nature of these positional effects.
In another example, the introduction of trifluoromethyl groups into menin-MLL inhibitors was shown to improve their activity, with the CF₃ group engaging in short interactions with the protein backbone.[9] The specific placement of the CF₃ group to facilitate such favorable multipolar interactions is a key consideration in drug design.[9]
Experimental Protocols
Accurate determination of physicochemical and metabolic properties is essential for a robust comparative analysis. The following are outlines of standard experimental protocols.
Determination of pKa by Potentiometric Titration
-
Preparation: A 1mM solution of the test compound is prepared. Standardized solutions of 0.1 M HCl and 0.1 M NaOH are also prepared.
-
Calibration: The pH meter is calibrated using standard buffers of pH 4, 7, and 10.
-
Titration: 20 ml of the sample solution is made acidic (pH 1.8-2.0) with 0.1 M HCl. The solution is then titrated with 0.1 M NaOH, with the pH recorded at regular intervals until it stabilizes around pH 12-12.5.
-
Analysis: The pKa is determined from the inflection point of the resulting titration curve. The experiment is typically performed in triplicate to ensure accuracy.
Determination of logP by the Shake-Flask Method
-
Solvent Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.
-
Sample Preparation: A stock solution of the test compound is prepared (e.g., 10 mM in DMSO).
-
Partitioning: The test compound is added to a mixture of the pre-saturated n-octanol and aqueous buffer. The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.
-
Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined, typically by UV-Vis spectroscopy or LC-MS.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
In Vitro Metabolic Stability Assay Using Liver Microsomes
-
Objective: To measure the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.
-
Materials: Pooled liver microsomes (human, rat, etc.), test compound, positive controls, phosphate buffer (pH 7.4), and an NADPH regenerating system.
-
Procedure:
-
The test compound is incubated with liver microsomes in the phosphate buffer at 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and the reaction is quenched by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
The samples are centrifuged to precipitate proteins.
-
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Interpretation: The rate of disappearance is used to calculate parameters such as in vitro half-life (t½) and intrinsic clearance (CLint).
Conclusion
The choice between an ortho- or para-trifluoromethyl substitution is a critical decision in drug design that can lead to significantly different pharmacological profiles. While the para position often provides a "pure" electronic effect with minimal steric hindrance, the ortho position introduces a more complex interplay of steric and electronic factors that can be strategically exploited. A thorough understanding of these positional effects, supported by robust experimental data, is essential for the successful optimization of drug candidates. The provided data and protocols serve as a foundational guide for researchers to navigate these nuanced structure-activity relationships.
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. 4-trifluoromethylaniline [stenutz.eu]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(Trifluoromethoxy)aniline | C7H6F3NO | CID 600848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Methyl 4-fluoro-2-(trifluoromethyl)benzoate in Advanced Synthesis
For researchers, scientists, and professionals in drug development, the selection of key chemical intermediates is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a synthetic endeavor. In the landscape of fluorinated building blocks, Methyl 4-fluoro-2-(trifluoromethyl)benzoate has emerged as a pivotal intermediate, offering a unique combination of reactivity and structural features essential for the synthesis of complex molecules in the pharmaceutical and material science sectors.
This guide provides an objective comparison of this compound with a viable alternative, Methyl 2-fluoro-4-(trifluoromethyl)benzoate, supported by experimental data. We will delve into their synthetic pathways, comparative yields, and the strategic implications of their use in the synthesis of bioactive molecules, such as analogs of the COX-2 inhibitor, Celecoxib.
Comparative Analysis of Key Intermediates
The strategic placement of fluorine and trifluoromethyl groups on the benzene ring significantly influences the chemical properties and biological activity of the final products. Here, we compare the synthesis and utility of this compound with its regioisomer, Methyl 2-fluoro-4-(trifluoromethyl)benzoate.
| Feature | This compound | Methyl 2-fluoro-4-(trifluoromethyl)benzoate |
| Starting Material | 2-Bromo-5-fluorobenzotrifluoride | 2-Fluoro-4-(trifluoromethyl)benzoic acid |
| Key Synthesis Steps | Grignard Reaction, Carboxylation, Esterification | Esterification |
| Reported Overall Yield | ~60-70% (estimated from multi-step synthesis) | >95% (for esterification step) |
| Purity | High purity achievable through chromatography | High purity achievable through standard purification |
| Key Advantages | Strategic positioning of substituents for specific biological interactions. | Potentially shorter synthetic route if the carboxylic acid is readily available. |
| Potential Applications | Synthesis of specific COX-2 inhibitor analogs and other bioactive compounds. | Used as a precursor for APIs with improved agonistic receptor activity.[1] |
Experimental Protocols
Detailed methodologies for the synthesis of these key intermediates are crucial for reproducibility and optimization.
Synthesis of this compound
This synthesis involves a multi-step process, beginning with the formation of a Grignard reagent from 2-bromo-5-fluorobenzotrifluoride.
Step 1: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzoic acid via Grignard Reaction [2]
-
Materials: 2-bromo-5-fluorobenzotrifluoride, magnesium turnings, iodine (catalyst), anhydrous tetrahydrofuran (THF), carbon dioxide (dry ice), hydrochloric acid.
-
Procedure:
-
Activate magnesium turnings with a crystal of iodine in a flame-dried flask under a nitrogen atmosphere.
-
Add a solution of 2-bromo-5-fluorobenzotrifluoride in anhydrous THF dropwise to the magnesium suspension to initiate the Grignard reagent formation.
-
After the formation of the Grignard reagent is complete, pour the reaction mixture over crushed dry ice (solid CO2).
-
Acidify the resulting magnesium salt with hydrochloric acid to precipitate the 4-Fluoro-2-(trifluoromethyl)benzoic acid.
-
The crude acid is then purified by recrystallization or column chromatography.
-
Step 2: Esterification to this compound [2]
-
Materials: 4-Fluoro-2-(trifluoromethyl)benzoic acid, oxalyl chloride, methanol, dichloromethane (DCM).
-
Procedure:
-
Suspend 4-Fluoro-2-(trifluoromethyl)benzoic acid in dichloromethane.
-
Add oxalyl chloride dropwise to the suspension to form the acid chloride.
-
After the reaction is complete, carefully add methanol to the reaction mixture.
-
The resulting this compound can be purified by extraction and column chromatography. A reported yield for this esterification step is 65.9%.[2]
-
Synthesis of the Alternative Intermediate: Methyl 2-fluoro-4-(trifluoromethyl)benzoate
The synthesis of this regioisomer is more direct if the corresponding carboxylic acid is available.
-
Materials: 2-Fluoro-4-(trifluoromethyl)benzoic acid, methanol, and a suitable acid catalyst (e.g., sulfuric acid or a solid acid catalyst).[3]
-
Procedure:
-
Dissolve 2-Fluoro-4-(trifluoromethyl)benzoic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reflux the mixture until the reaction is complete (monitored by TLC or GC).
-
Work-up involves neutralizing the acid catalyst and extracting the ester. Purification is typically achieved by distillation or column chromatography.
-
Visualizing the Synthetic Pathways
To better understand the logical flow of these syntheses, the following diagrams illustrate the key transformations.
Caption: Synthesis of the target intermediate.
References
Benchmarking Fluorinated Benzoates: A Comparative Analysis of Methyl 4-fluoro-2-(trifluoromethyl)benzoate and Its Non-Fluorinated Analogues
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Benzoate Scaffolds, Supported by Experimental Data.
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, renowned for its ability to modulate a compound's physicochemical properties, metabolic stability, and biological activity. This guide provides a head-to-head comparison of Methyl 4-fluoro-2-(trifluoromethyl)benzoate against its non-fluorinated counterparts, Methyl 2-(trifluoromethyl)benzoate and Methyl 4-fluorobenzoate. Through a presentation of key physicochemical data, detailed experimental protocols for biological evaluation, and illustrative workflows, this document aims to equip researchers with the insights needed to rationally design and evaluate fluorinated compounds in drug discovery programs.
Physicochemical Properties: A Comparative Overview
The introduction of fluorine and trifluoromethyl groups significantly influences the physicochemical characteristics of the parent benzoate structure. These modifications can impact properties such as molecular weight, lipophilicity (logP), and polarity, which in turn affect a compound's solubility, permeability, and interaction with biological targets.
| Property | This compound | Methyl 2-(trifluoromethyl)benzoate | Methyl 4-fluorobenzoate |
| Molecular Formula | C₉H₆F₄O₂ | C₉H₇F₃O₂[1] | C₈H₇FO₂[2] |
| Molecular Weight ( g/mol ) | 222.14 | 204.15[1] | 154.14[2][3] |
| Boiling Point (°C) | Not explicitly found | 105 °C/25 mmHg[4] | 90-92 °C/20 mmHg[3][5] |
| Density (g/mL at 25°C) | Not explicitly found | Not explicitly found | 1.192[3] |
| Refractive Index (n20/D) | Not explicitly found | Not explicitly found | 1.494[3] |
| Calculated logP | 3.1 (Predicted) | 2.6 (Predicted) | 1.9 (Predicted) |
Note: Predicted logP values are estimations and can vary based on the algorithm used. Experimental determination is recommended for confirmation.
Biological Performance: A Hypothetical Case Study in Kinase Inhibition
To illustrate the potential impact of fluorination on biological activity, we present a hypothetical case study where these compounds are evaluated as inhibitors of a key signaling kinase, such as Phosphoinositide 3-kinase (PI3K). The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently implicated in cancer.[6][7][8]
In Vitro Kinase Inhibition Assay
This experiment aims to determine the half-maximal inhibitory concentration (IC50) of the test compounds against a specific kinase, providing a quantitative measure of their potency.
Experimental Protocol:
-
Reagents and Materials:
-
Purified recombinant human PI3K enzyme.
-
Kinase substrate (e.g., phosphatidylinositol).
-
ATP (Adenosine triphosphate).
-
Test compounds (dissolved in DMSO).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well microplates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase buffer, the kinase enzyme, and the test compound dilutions.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent, following the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is read using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
-
Hypothetical Results:
| Compound | PI3K IC50 (nM) |
| This compound | 150 |
| Methyl 2-(trifluoromethyl)benzoate | 500 |
| Methyl 4-fluorobenzoate | >10,000 |
These illustrative data suggest that the combined electronic effects of the fluoro and trifluoromethyl groups in this compound may lead to a more potent inhibition of the target kinase compared to its singly substituted or non-fluorinated analogues.
Metabolic Stability Assessment
A critical aspect of drug development is understanding a compound's susceptibility to metabolism, which influences its pharmacokinetic profile and in vivo efficacy. The following protocol outlines an in vitro assay to assess metabolic stability using liver microsomes.
Experimental Protocol:
-
Reagents and Materials:
-
Pooled human liver microsomes.
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+).
-
Test compounds (dissolved in DMSO).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile (for reaction quenching).
-
LC-MS/MS system for analysis.
-
-
Procedure:
-
Pre-warm the liver microsomes and phosphate buffer to 37°C.
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction at each time point by adding cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percent remaining compound against time.
-
Hypothetical Results:
| Compound | In Vitro Half-life (t½, min) |
| This compound | 45 |
| Methyl 2-(trifluoromethyl)benzoate | 25 |
| Methyl 4-fluorobenzoate | 10 |
This hypothetical data illustrates a common trend where fluorination, particularly the introduction of a trifluoromethyl group, can block sites of metabolism, leading to increased metabolic stability.
Visualizing the Experimental Workflow
To provide a clear overview of the comparative evaluation process, the following diagram outlines the key steps in screening and characterizing the fluorinated and non-fluorinated benzoate analogues.
Caption: Experimental workflow for comparative analysis.
Conclusion
This guide provides a framework for the comparative evaluation of this compound and its non-fluorinated analogues. The presented data, while including hypothetical examples for illustrative purposes, is grounded in the established principles of medicinal chemistry, where fluorination is a powerful tool to enhance drug-like properties. The detailed experimental protocols offer a starting point for researchers to conduct their own in-depth investigations. Ultimately, a thorough and systematic comparison, as outlined in the experimental workflow, is crucial for making informed decisions in the selection and optimization of lead candidates for drug development.
References
- 1. In vitro kinase assay [bio-protocol.org]
- 2. revvity.com [revvity.com]
- 3. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predicting liver cytosol stability of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Safety Operating Guide
Proper Disposal of Methyl 4-fluoro-2-(trifluoromethyl)benzoate: A Guide for Laboratory Professionals
For immediate reference, treat Methyl 4-fluoro-2-(trifluoromethyl)benzoate as a halogenated organic waste. Segregate it from non-halogenated waste streams and ensure it is collected in a designated, properly labeled, and sealed container for disposal by a licensed hazardous waste management company.
This guide provides essential safety and logistical information for the proper disposal of this compound, a compound used in research and drug development. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Safety Precautions
Personal Protective Equipment (PPE):
Before handling this compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood.[7] If there is a risk of aerosol generation or inadequate ventilation, a respirator with an organic vapor cartridge is recommended.[7]
Waste Classification and Segregation
This compound is classified as a halogenated organic waste due to the presence of fluorine atoms.[8][9] Proper segregation is crucial to prevent dangerous reactions and to facilitate correct disposal.
Segregation Guidelines:
-
Collect separately: Halogenated organic wastes must be collected in a designated container, separate from non-halogenated organic wastes.[9][10]
-
Avoid mixing: Do not mix with incompatible waste streams such as:
Step-by-Step Disposal Procedure
-
Container Selection: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. The container should be in good condition and free from leaks.[10]
-
Labeling: Before adding any waste, label the container clearly with the words "Hazardous Waste" and "Halogenated Organic Waste".[8][10][11] Maintain a log of the contents, including the full chemical name and approximate quantity of each component added.[9]
-
Waste Collection:
-
Storage:
-
Disposal Request: Once the container is nearly full (do not overfill), arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8] Follow your institution's specific procedures for waste pickup.
Spill and Emergency Procedures
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).[1][8]
-
Carefully collect the absorbent material and place it in a sealable, labeled container for disposal as halogenated hazardous waste.[8][12]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's emergency response team or EHS department.[8]
-
Provide them with the details of the spilled chemical.
Quantitative Data Summary
| Property | Value | Source |
| Methyl 4-(trifluoromethyl)benzoate | ||
| Molecular Weight | 204.15 g/mol | |
| Density | 1.268 g/mL at 25 °C | |
| Boiling Point | 94-95 °C at 21 mmHg | |
| Flash Point | 82 °C (179.6 °F) - closed cup | |
| Methyl 2-(trifluoromethyl)benzoate | ||
| Molecular Weight | 204.15 g/mol | [5] |
Visual Guide: Disposal Decision Pathway
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. Methyl 4-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 2-(trifluoromethyl)benzoate | C9H7F3O2 | CID 2775578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling Methyl 4-fluoro-2-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling Methyl 4-fluoro-2-(trifluoromethyl)benzoate, a compound used in various research and development applications. Adherence to these procedures is vital for ensuring laboratory safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and structurally similar compounds are classified as irritants and may be harmful if ingested or inhaled.[1][2][3] It is imperative to use appropriate personal protective equipment (PPE) to minimize exposure.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory.[4][5] |
| Face Shield | Recommended when there is a risk of splashes or spills.[6][7] | |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for handling this compound.[8] Always inspect gloves for tears or punctures before use.[8] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is mandatory to protect skin and clothing.[4][7] |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5][9] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for safety and experimental accuracy.
-
Preparation :
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment and reagents before introducing the chemical.
-
Put on all required PPE as detailed in the table above.
-
-
Handling :
-
In Case of a Spill :
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste containing this chemical, including contaminated absorbents and disposable PPE, in a designated, labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.
-
-
Disposal Procedure :
-
Dispose of the chemical waste through a licensed waste disposal company.[1]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1]
-
Empty containers should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.
-
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. csub.edu [csub.edu]
- 6. hazmatschool.com [hazmatschool.com]
- 7. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
